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Core Science & Biosynthesis

Foundational

Lobenzarit Disodium (CCA) in Rheumatoid Arthritis: Molecular Mechanisms and Experimental Validation

Executive Summary Lobenzarit disodium (CCA), chemically designated as N-(2-carboxyphenyl)-4-chloroanthranilic acid disodium, represents a unique class of disease-modifying antirheumatic drugs (DMARDs). While structurally...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lobenzarit disodium (CCA), chemically designated as N-(2-carboxyphenyl)-4-chloroanthranilic acid disodium, represents a unique class of disease-modifying antirheumatic drugs (DMARDs). While structurally related to nonsteroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid, lobenzarit fundamentally diverges in its pharmacological profile: it does not inhibit cyclooxygenase (COX) or prostaglandin synthesis [1]. Instead, its efficacy in rheumatoid arthritis (RA) is rooted in profound immunomodulatory properties, specifically the restoration of T-cell subset balance, suppression of polyclonal B-cell activation, and targeted inhibition of endothelial proliferation. This whitepaper provides an in-depth analysis of lobenzarit's mechanism of action, supported by self-validating experimental protocols designed for rigorous preclinical evaluation.

Core Mechanisms of Action in Rheumatoid Arthritis

The pathogenesis of RA is driven by a breakdown in immune tolerance, leading to synovial hyperplasia, autoantibody production, and cartilage destruction. Lobenzarit intervenes across multiple nodes of this pathological network.

T-Cell Modulation and Restoration of Immune Tolerance

The primary immunopharmacological target of lobenzarit is the T-lymphocyte population. In RA, a deficiency in regulatory/suppressor T-cell function permits unchecked autoimmune responses. Lobenzarit specifically enhances the proliferation and functional capacity of suppressor T-cells (historically characterized as Lyt2+ in murine models and CD8+ suppressor/Treg phenotypes in humans) [2]. By increasing the suppressor-to-helper T-cell ratio, lobenzarit dampens the upstream signaling required for chronic autoimmune inflammation.

Suppression of Polyclonal B-Cell Activation

Hyperactive B-cells in RA produce autoantibodies, including Rheumatoid Factor (RF) and anti-citrullinated protein antibodies (ACPAs), which form immune complexes that exacerbate joint damage. Lobenzarit suppresses this polyclonal B-cell activation. This effect is largely secondary to its modulation of T-cells, correcting the abnormal release of B-cell growth and differentiation factors. Consequently, lobenzarit significantly reduces the serum titers of autoantibodies and circulating immune complexes [3].

Endothelial Cell Inhibition and Pannus Suppression

A hallmark of severe RA is the formation of a "pannus"—a highly vascularized, hyperplastic synovial tissue that invades and destroys articular cartilage. Lobenzarit exhibits a direct anti-proliferative effect on human endothelial cells by potently inhibiting the activity of DNA polymerase alpha [4]. This targeted inhibition starves the expanding pannus of new blood vessel formation (angiogenesis), thereby limiting joint destruction.

NO-cGMP Pathway Inhibition and ROS Scavenging

Beyond cellular modulation, lobenzarit acts at the biochemical level by inhibiting the constitutive nitric oxide (NO)-cGMP metabolic pathway [5]. Furthermore, it functions as a direct scavenger of reactive oxygen species (ROS), including hydroxyl radicals and superoxide anions. This dual action mitigates oxidative stress within the synovial fluid, protecting cartilage from ROS-mediated degradation.

MoA LBZ Lobenzarit Disodium (CCA) TCell T-Cell Modulation (↑ Suppressor/Helper Ratio) LBZ->TCell BCell B-Cell Suppression (↓ Polyclonal Activation) LBZ->BCell Cytokines Cytokine Downregulation (↓ IL-1β, TNF-α) LBZ->Cytokines Endothelial Endothelial Cell Inhibition (↓ DNA Pol α) LBZ->Endothelial ROS ROS Scavenging & NO-cGMP Inhibition LBZ->ROS RA Amelioration of Rheumatoid Arthritis TCell->RA BCell->RA Cytokines->RA Endothelial->RA ROS->RA

Fig 1. Multi-pathway immunomodulatory mechanism of Lobenzarit Disodium in Rheumatoid Arthritis.

Quantitative Pharmacological Profile

To facilitate rapid comparison for drug development professionals, the following table synthesizes the quantitative and qualitative targets of lobenzarit disodium based on established preclinical data.

Pharmacological TargetModulatory EffectDownstream Consequence in RAKey Reference
T-Lymphocytes Enhances Suppressor T-cell functionRestores immune tolerance, reduces autoimmunity
B-Lymphocytes Inhibits polyclonal activationDecreases Rheumatoid Factor (RF) and autoantibodies
Endothelial Cells Inhibits DNA polymerase alphaSuppresses angiogenesis and pannus formation
NO-cGMP Pathway Inhibits constitutive NO generationReduces oxidative stress and inflammatory signaling
Macrophages Downregulates IL-1 and TNF-αReduces synovial inflammation and cartilage degradation

Self-Validating Experimental Methodologies

To accurately study the effects of lobenzarit, researchers must employ self-validating experimental systems. The following protocols are designed with intrinsic controls to ensure that observed immunomodulatory effects are causal and not artifacts of cytotoxicity or assay interference.

Workflow Isolate 1. PBMC Isolation (Ficoll-Paque) Culture 2. Cell Culture + Lobenzarit Treatment Isolate->Culture Split 3. Sample Split Culture->Split Flow 4a. Flow Cytometry (CD4+/CD8+ Ratio) Split->Flow ELISA 4b. ELISA (IL-1β, TNF-α) Split->ELISA Data 5. Data Integration & Causality Analysis Flow->Data ELISA->Data

Fig 2. Self-validating experimental workflow for quantifying Lobenzarit's immunomodulatory effects.

Protocol 1: Flow Cytometric Analysis of T-Cell Subsets

Objective: Quantify the lobenzarit-induced shift in the T-helper (CD4+) to T-suppressor (CD8+/Treg) ratio. Causality & Rationale: By tracking specific surface markers over time in the presence of lobenzarit, we establish a direct causal link between drug exposure and T-cell phenotypic shifts.

Step-by-Step Methodology:

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors or RA models using Ficoll-Paque density gradient centrifugation.

  • Culture & Treatment: Seed PBMCs at 1×106 cells/mL in RPMI-1640 supplemented with 10% FBS. Treat with lobenzarit disodium (titrated from 10 µM to 100 µM).

    • Self-Validation Control 1 (Vehicle): Include a DMSO/water vehicle control to establish baseline.

    • Self-Validation Control 2 (Stimulation): Use Phytohaemagglutinin (PHA) to ensure cells are capable of activation.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Staining: Harvest cells and wash with FACS buffer. Stain with fluorochrome-conjugated antibodies: anti-CD3 (T-cell marker), anti-CD4 (Helper), anti-CD8 (Cytotoxic/Suppressor), and anti-FoxP3 (Treg intracellular marker).

    • Self-Validation Control 3 (Viability): Add 7-Aminoactinomycin D (7-AAD) prior to analysis. Crucial Step: Gating out 7-AAD positive (dead) cells ensures that any observed change in the CD4/CD8 ratio is due to immunomodulation, not selective drug-induced apoptosis of a specific subset.

  • Acquisition & Analysis: Acquire data using a flow cytometer. Calculate the absolute counts using precision counting beads and determine the CD4+/CD8+ ratio.

Protocol 2: ELISA for Cytokine Quantification (IL-1β and TNF-α)

Objective: Measure the suppression of pro-inflammatory cytokines secreted by activated innate immune cells following lobenzarit treatment. Causality & Rationale: RA joint destruction is heavily mediated by IL-1β and TNF-α. This protocol proves lobenzarit's ability to functionally silence these pathways downstream of cellular activation.

Step-by-Step Methodology:

  • Macrophage Differentiation: Differentiate isolated monocytes into macrophages using M-CSF for 7 days.

  • Pre-treatment: Pre-treat the macrophages with lobenzarit (10 µM - 100 µM) for 2 hours.

  • Stimulation: Induce cytokine production by adding Lipopolysaccharide (LPS, 100 ng/mL).

  • Supernatant Harvest: After 24 hours, centrifuge the culture plates at 1,500 rpm for 5 minutes to pellet debris. Collect the cell-free supernatant.

  • ELISA Execution: Coat high-binding plates with capture antibodies for IL-1β and TNF-α. Block, add samples, and follow with detection antibodies and TMB substrate.

    • Self-Validation Control 1 (Spike-and-Recovery): Spike a known concentration of recombinant IL-1β into a lobenzarit-treated sample well. Crucial Step: If the recovered concentration matches the spiked amount, it validates that lobenzarit itself does not chemically interfere with the ELISA antibody binding, ensuring data trustworthiness.

  • Quantification: Read absorbance at 450 nm and calculate concentrations against a highly purified recombinant protein standard curve.

Conclusion

Lobenzarit disodium represents a highly targeted approach to managing rheumatoid arthritis. By bypassing the COX pathway, it avoids the acute gastrointestinal and cardiovascular risks associated with traditional NSAIDs. Its sophisticated mechanism of action—simultaneously boosting suppressor T-cells, silencing hyperactive B-cells, inhibiting pannus-forming endothelial cells, and scavenging ROS—makes it a compelling subject for ongoing research into autoimmune disease modulation. Utilizing the self-validating experimental frameworks outlined above will ensure high-fidelity data generation for future drug development and repurposing efforts.

References

  • González R, Remírez D. "Current views on the pharmacological properties of the immunomodulator, lobenzarit disodium." Journal of Investigational Allergology and Clinical Immunology, 1997. URL:[Link]

  • Kohashi O, et al. "A novel antiarthritic agent, CCA (lobenzarit disodium), and the role of thymus-derived lymphocytes in the inhibition of rat adjuvant arthritis." Immunopharmacology, 1983. URL:[Link]

  • Abe C, et al. "An immunomodulating anti-rheumatic drug, lobenzarit disodium (CCA): inhibition of polyclonal B-cell activation and prevention of autoimmune disease in MRL/Mp-lpr/lpr mice." Rheumatology International, 1988. URL:[Link]

  • Kawakami A, et al. "Effects of lobenzarit disodium on human endothelial cells. Lobenzarit disodium inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells." Arthritis & Rheumatism, 1991. URL:[Link]

  • Padrón J, et al. "Lobenzarit disodium inhibits the constitutive NO-cGMP metabolic pathways. Possible involvement as an immunomodulatory drug." Mediators of Inflammation, 1995. URL:[Link]

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Exploratory

An In-depth Technical Guide on the Core Receptor Binding Affinity and Target Pathways of Lobenzarit Disodium

Introduction Lobenzarit disodium (Disodium 4-chloro-2,2'-iminodibenzoate), also referred to as CCA, is an immunomodulatory agent that has been primarily utilized in Japan for the treatment of rheumatoid arthritis.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Lobenzarit disodium (Disodium 4-chloro-2,2'-iminodibenzoate), also referred to as CCA, is an immunomodulatory agent that has been primarily utilized in Japan for the treatment of rheumatoid arthritis.[1][2] Unlike conventional nonsteroidal anti-inflammatory drugs (NSAIDs), lobenzarit's therapeutic action is not derived from the inhibition of prostaglandin and leukotriene biosynthesis.[1][2] Instead, its efficacy is rooted in its ability to modulate the immune system, with B- and T-lymphocytes identified as primary targets of its activity.[1] This guide provides a comprehensive technical overview of the current understanding of lobenzarit disodium's molecular interactions, focusing on its putative receptor binding and established downstream target pathways.

Part 1: Receptor Binding Affinity of Lobenzarit Disodium

Current research suggests that lobenzarit disodium may exert some of its effects through the antagonism of thromboxane A2 (TxA2) receptors. This is supported by evidence that lobenzarit selectively antagonizes the contractile responses of isolated rabbit aorta strips induced by the TxA2-mimetic U-46619.[1] However, to date, there is a lack of direct quantitative data, such as Kᵢ, Kd, or IC₅₀ values, from radioligand binding assays to definitively characterize the binding affinity of lobenzarit disodium to the TxA2 receptor. The following sections outline a proposed experimental approach to address this knowledge gap and a summary of the current, albeit indirect, evidence.

Proposed Experimental Protocol: Thromboxane A₂ Receptor Competitive Binding Assay

To quantitatively determine the binding affinity of lobenzarit disodium for the TxA₂ receptor, a competitive radioligand binding assay is recommended. This assay measures the ability of lobenzarit to displace a known high-affinity radiolabeled antagonist from the receptor.

Objective: To calculate the inhibition constant (Kᵢ) of lobenzarit disodium for the human thromboxane A₂ receptor.

Materials:

  • Human platelet membranes (source of TxA₂ receptors)

  • [³H]-SQ29,548 (radiolabeled TxA₂ receptor antagonist)[3]

  • Lobenzarit disodium

  • Unlabeled SQ29,548 (for determining non-specific binding)

  • Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5mM CaCl₂)[3]

  • Whatman GF/C glass fiber filters[3]

  • Scintillation cocktail

  • Scintillation counter

Step-by-Step Methodology:

  • Membrane Preparation: Isolate platelet membranes from human blood samples as the source of TxA₂ receptors.[4]

  • Assay Setup: In a 96-well plate, combine human platelet membranes, a fixed concentration of [³H]-SQ29,548, and varying concentrations of lobenzarit disodium in the binding buffer.

  • Incubation: Incubate the mixture with vigorous shaking for 60 minutes at room temperature to allow for binding to reach equilibrium.[3]

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through Whatman GF/C glass fiber filters using a vacuum system. This separates the membrane-bound radioligand from the unbound radioligand.[3]

  • Washing: Rapidly wash the filters with ice-cold washing buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [³H]-SQ29,548 against the concentration of lobenzarit disodium. The IC₅₀ value (the concentration of lobenzarit that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Hypothesized Thromboxane A₂ Receptor Interaction

The following diagram illustrates the proposed, yet to be definitively confirmed, antagonistic action of lobenzarit disodium at the thromboxane A₂ receptor.

G cluster_membrane Cell Membrane TxA2R Thromboxane A2 Receptor (TP) PLC_activation Phospholipase C Activation TxA2R->PLC_activation Initiates Signaling Cascade TxA2 Thromboxane A2 TxA2->TxA2R Binds and Activates Lobenzarit Lobenzarit Disodium Lobenzarit->TxA2R Competitively Binds and Blocks Platelet_Aggregation Platelet Aggregation PLC_activation->Platelet_Aggregation Leads to

Caption: Proposed antagonistic action of Lobenzarit Disodium at the Thromboxane A₂ Receptor.

Part 2: Target Pathways of Lobenzarit Disodium

Lobenzarit disodium modulates several key intracellular signaling pathways, contributing to its immunomodulatory effects. The most well-documented of these are its inhibition of the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway and its impact on T-cell differentiation.

Inhibition of the Nitric Oxide-Cyclic Guanosine Monophosphate (NO-cGMP) Pathway

A significant molecular action of lobenzarit is the inhibition of the constitutive NO-cGMP metabolic pathway.[2][5][6] It has been shown to almost completely inhibit the production of cGMP at a concentration of 1 mM, likely by interfering with the generation of constitutive nitric oxide.[5][6]

G cNOS Constitutive Nitric Oxide Synthase (cNOS) NO Nitric Oxide (NO) cNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Downstream Downstream Effects (e.g., vasodilation, inflammation) cGMP->Downstream Lobenzarit Lobenzarit Disodium Lobenzarit->cNOS Inhibits

Caption: Inhibition of the NO-cGMP signaling pathway by Lobenzarit Disodium.

Experimental Protocol: Inhibition of cGMP Production Assay

This protocol details a method to quantify the inhibitory effect of lobenzarit disodium on cGMP production in cultured cells.

Objective: To measure the dose-dependent inhibition of cGMP production by lobenzarit disodium.

Materials:

  • Cultured cells (e.g., endothelial cells)

  • Lobenzarit disodium

  • Cell lysis buffer

  • cGMP enzyme immunoassay (EIA) kit

  • Microplate reader

Step-by-Step Methodology:

  • Cell Culture: Culture cells to near confluency in a multi-well plate.

  • Treatment: Treat the cells with varying concentrations of lobenzarit disodium for a predetermined time. Include a vehicle control.

  • Cell Lysis: Lyse the cells using the appropriate lysis buffer to release intracellular cGMP.

  • cGMP Measurement: Perform a cGMP EIA according to the manufacturer's instructions. This typically involves a competitive assay where cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of antibody sites.

  • Data Analysis: Calculate the cGMP concentration in each sample based on a standard curve. Plot the cGMP concentration against the lobenzarit disodium concentration to determine the IC₅₀ for cGMP production inhibition.

Modulation of T-Cell Differentiation

Lobenzarit disodium has been shown to modulate the balance of T-cell subsets, particularly by enhancing the T suppressor/T helper lymphocyte ratio.[5][6] While the precise mechanism is not fully elucidated, it is hypothesized that lobenzarit influences the expression of key transcription factors that govern T-cell fate, such as T-bet (for Th1 cells) and GATA-3 (for Th2 cells).

G NaiveT Naive T-Cell Th1 Th1 Cell (Pro-inflammatory) NaiveT->Th1 Differentiation Th2 Th2 Cell (Anti-inflammatory/Allergic) NaiveT->Th2 Differentiation Tbet T-bet Expression Th1->Tbet Driven by GATA3 GATA-3 Expression Th2->GATA3 Driven by Lobenzarit Lobenzarit Disodium Lobenzarit->Tbet Downregulates (Hypothesized) Lobenzarit->GATA3 Upregulates (Hypothesized)

Caption: Hypothesized modulation of T-cell differentiation by Lobenzarit Disodium.

Experimental Protocol: Western Blot Analysis of T-bet and GATA-3 Expression

This protocol describes how to assess the effect of lobenzarit disodium on the expression of key T-cell transcription factors.

Objective: To determine if lobenzarit disodium alters the protein levels of T-bet and GATA-3 in T-cells.

Materials:

  • Isolated T-cells

  • Lobenzarit disodium

  • Cell lysis buffer (e.g., RIPA buffer)[7]

  • Protein assay kit

  • SDS-PAGE equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-T-bet, anti-GATA-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Step-by-Step Methodology:

  • Cell Treatment: Culture isolated T-cells and treat with various concentrations of lobenzarit disodium.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.[7]

  • SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.[8]

  • Antibody Incubation: Incubate the membrane with primary antibodies against T-bet, GATA-3, and a loading control (e.g., β-actin), followed by incubation with an HRP-conjugated secondary antibody.[8]

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of T-bet and GATA-3 to the loading control to determine the relative change in protein expression.

Inhibition of DNA Polymerase Alpha

Lobenzarit disodium is a potent inhibitor of DNA polymerase alpha.[9] This inhibitory effect is believed to contribute to its anti-proliferative action on endothelial cells, which is relevant to its therapeutic effect in rheumatoid arthritis by potentially reducing angiogenesis in the synovium.[9][10]

Experimental Protocol: DNA Polymerase Alpha Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of lobenzarit disodium on DNA polymerase alpha.

Objective: To determine the IC₅₀ of lobenzarit disodium for DNA polymerase alpha activity.

Materials:

  • Purified DNA polymerase alpha

  • Activated DNA template-primer

  • Deoxynucleotide triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]-dTTP)

  • Lobenzarit disodium

  • Reaction buffer

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, activated DNA template-primer, dNTPs (including the radiolabeled dNTP), and varying concentrations of lobenzarit disodium.

  • Enzyme Addition: Initiate the reaction by adding purified DNA polymerase alpha.

  • Incubation: Incubate the reaction at 37°C for a specified time to allow for DNA synthesis.

  • Precipitation: Stop the reaction and precipitate the newly synthesized, radiolabeled DNA by adding cold TCA.

  • Filtration and Washing: Collect the precipitated DNA on glass fiber filters and wash with TCA and ethanol to remove unincorporated radiolabeled dNTPs.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter. The amount of radioactivity is proportional to the DNA polymerase activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of lobenzarit disodium and determine the IC₅₀ value.

Quantitative Data Summary

The following table summarizes the effective concentrations of lobenzarit disodium for its various in vitro biological activities.

Cellular/Molecular TargetEffectEffective ConcentrationReference
GeneralInhibition of cGMP productionAlmost complete inhibition at 1 mM[2][11]
Endothelial CellsInhibition of proliferation (³H-thymidine incorporation)Significant inhibition at 50 µg/mL[2][10]
Endothelial CellsInhibition of T-cell adhesionSignificant inhibition at 10 µg/mL[2][10]
B-CellsSuppression of IgM and IgM-RF production25-50 µg/mL[2]
B-CellsSuppression of IgM-RF production (induced by SAC + TCF)1-3 µg/mL[2]
DNA Polymerase AlphaPotent inhibitor-[1][9]

Conclusion

Lobenzarit disodium presents a unique immunomodulatory profile, distinct from traditional NSAIDs. While its interaction with the thromboxane A₂ receptor requires further quantitative characterization through direct binding assays, its inhibitory effects on the NO-cGMP pathway and DNA polymerase alpha are well-documented. Furthermore, its ability to modulate the T-helper/T-suppressor cell balance points to a complex mechanism of action within the immune system. The experimental protocols outlined in this guide provide a framework for further investigation into the precise molecular interactions and signaling cascades governed by this intriguing therapeutic agent.

References

  • Di Rosa, M. (1996). Current views on the pharmacological properties of the immunomodulator, lobenzarit disodium. International Journal of Immunopathology and Pharmacology. [Link]

  • Lin, C. K., et al. (2009). A simple, quick and high-yield preparation of the human thromboxane A2 receptor in full size for structural studies. Protein Expression and Purification. [Link]

  • Padrón, J., et al. (1995). Lobenzarit disodium inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug. Mediators of Inflammation. [Link]

  • Padrón, J., et al. (1995). Lobenzarit disodium inhibits the constitutive NO-cGMP metabolic pathways. Possible involvement as an immunomodulatory drug. Mediators of Inflammation. [Link]

  • Padrón, J., et al. (1995). Lobenzarit disodium inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug. Mediators of Inflammation. [Link]

  • GenScript. (n.d.). Western Blot Protocol. GenScript. [Link]

  • Nishida, K., et al. (1991). Effects of lobenzarit disodium on human endothelial cells. Lobenzarit disodium inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells. Arthritis & Rheumatism. [Link]

  • Hirahata, K., et al. (1992). Lobenzarit disodium (CCA) inhibits the proliferation of human endothelial cells and the activity of DNA polymerase alpha. Agents and Actions. [Link]

  • Hirahata, K., et al. (1992). Lobenzarit disodium (CCA) inhibits the proliferation of human endothelial cells and the activity of DNA polymerase alpha. Agents and Actions. [Link]

  • Hirahata, K., et al. (1992). Lobenzarit disodium (CCA) inhibits the proliferation of human endothelial cells and the activity of DNA polymerase alpha. Agents and Actions. [Link]

  • Hirahata, K., et al. (1992). Lobenzarit disodium (CCA) inhibits the proliferation of human endothelial cells and the activity of DNA polymerase alpha. Agents and Actions. [Link]

  • Hirahata, K., et al. (1992). Lobenzarit disodium (CCA) inhibits the proliferation of human endothelial cells and the activity of DNA polymerase alpha. Agents and Actions. [Link]

Sources

Foundational

In Vitro Biological Activity Profile of Lobenzarit Disodium (CCA): A Technical Guide

Lobenzarit disodium (CCA), chemically designated as 2-(2-benzoylphenoxy)propionic acid sodium salt, is a highly specialized immunomodulatory and anti-arthritic agent[1]. Unlike traditional non-steroidal anti-inflammatory...

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Author: BenchChem Technical Support Team. Date: April 2026

Lobenzarit disodium (CCA), chemically designated as 2-(2-benzoylphenoxy)propionic acid sodium salt, is a highly specialized immunomodulatory and anti-arthritic agent[1]. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target acute inflammatory symptoms, lobenzarit fundamentally alters the disease course of autoimmune conditions by modulating both cellular and humoral immune responses at the transcriptional and differentiation levels.

This whitepaper provides an in-depth analysis of lobenzarit disodium’s in vitro biological activity, detailing its mechanistic causality, quantitative pharmacological profile, and the self-validating experimental protocols used to evaluate its efficacy.

Mechanistic Causality: Multi-Modal Immune Modulation

The therapeutic efficacy of lobenzarit disodium is driven by a cascading mechanism of action that bridges reactive oxygen species (ROS) scavenging with the suppression of downstream transcriptional networks and lymphocyte differentiation.

A. ROS Scavenging and NF-κB Suppression

Oxidative stress is a primary catalyst in chronic inflammation. Lobenzarit acts as a direct scavenger of oxygen-free radicals, including hydroxyl radicals and superoxide[1]. By neutralizing ROS, lobenzarit prevents the oxidative activation of the 2[2]. Because NF-κB controls the transcription of genes involved in immune responses, its suppression directly downregulates the production of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1)[2].

B. Direct B-Cell Regulation

Lobenzarit exhibits a highly specific, phase-dependent interaction with B lymphocytes. In vitro studies demonstrate that CCA does not inhibit the primary activation stage of B cells; paradoxically, it slightly augments it[3]. However, it profoundly 3[3]. This targeted inhibition prevents the maturation of B cells into antibody-secreting plasma cells, leading to a marked reduction in polyclonal immunoglobulin (IgG, IgE) production[3].

C. De-Orphanized COX-2 Inhibition

Recent chemoinformatics utilizing the Similarity Ensemble Approach (SEA) and subsequent in vitro validation have de-orphanized additional targets for lobenzarit. It has been confirmed to act as a 4[4]. While its IC50 of 128 μM appears high for a primary target, it is physiologically relevant given the drug's maximum plasma concentration (Cmax) of 70 μM[4].

Pathway CCA Lobenzarit Disodium (CCA) ROS Reactive Oxygen Species (ROS) CCA->ROS Scavenges (IC50: 1.6 μM) BCELL B-Cell Proliferation & IgG/IgE Production CCA->BCELL Direct Inhibition (Differentiation Stage) COX2 COX-2 Enzyme CCA->COX2 Inhibits (IC50: 128 μM) NFKB NF-κB Pathway ROS->NFKB Oxidative Activation CYTO Pro-inflammatory Cytokines (TNF-α, IL-1) NFKB->CYTO Gene Transcription CYTO->BCELL Immune Stimulation

Fig 1. Lobenzarit disodium (CCA) multi-modal signaling and inhibition pathways.

Quantitative In Vitro Activity Profile

The following table synthesizes the established in vitro quantitative metrics for lobenzarit disodium, providing a baseline for assay development and dose-response modeling.

Molecular Target / ParameterBiological EffectQuantitative Value (In Vitro)Clinical / Physiological Relevance
Reactive Oxygen Species (ROS) Scavenging / Chemiluminescence InhibitionIC50 = 1.6 μM[5]Reduces oxidative tissue damage in joints
Cyclooxygenase-2 (COX-2) Enzymatic InhibitionIC50 = 128 μM[4]Anti-inflammatory action (Cmax = 70 μM)
B Lymphocytes Inhibition of Immunoglobulin ProductionEffective at 0.3 - 300 μM[5]Lowers autoantibody titers in autoimmune disease
Lipid Peroxidation Inhibition of UV-induced lipid peroxideEffective at 0.3 - 300 μM[5]Protects cellular membranes from degradation

Self-Validating Experimental Protocols

To ensure scientific integrity, in vitro assays evaluating immunomodulators must be designed as self-validating systems. This requires built-in orthogonal controls to differentiate between specific pharmacological modulation and non-specific cytotoxicity.

Protocol A: B-Cell Immunoglobulin Production Inhibition Assay

Causality & Rationale: To prove that lobenzarit specifically inhibits the differentiation stage of B cells rather than blocking primary activation or inducing cell death, this protocol separates the activation phase from the differentiation phase. By pre-activating cells with Staphylococcus aureus COWAN I (SAC) and subsequently driving differentiation with recombinant lymphokines (IL-2/IL-6), we isolate the exact temporal window of CCA's activity[3].

Step-by-Step Methodology:

  • Isolation: Purify human B lymphocytes from peripheral blood mononuclear cells (PBMCs) using negative selection magnetic bead sorting to ensure >95% purity.

  • Primary Activation: Culture the purified B cells ( 1×105 cells/well) in RPMI-1640 medium supplemented with 10% FBS. Add S. aureus COWAN I (SAC) at a 1:10,000 dilution for 48 hours to drive primary activation.

  • Washing & CCA Treatment: Wash the cells thoroughly to remove SAC. Resuspend in fresh media and introduce lobenzarit disodium at varying physiologically relevant concentrations (0.3 μM, 3.0 μM, 30.0 μM, and 300 μM).

  • Differentiation Induction: Immediately add recombinant human IL-2 (50 U/mL) and IL-6 (10 ng/mL) to the CCA-treated cultures to drive differentiation into antibody-secreting cells. Incubate for 5 days.

  • Self-Validation (Viability Check): Prior to supernatant harvest, perform an MTT or CellTiter-Glo assay on a replicate plate. Validation criteria: Viability must remain >90% compared to vehicle control to confirm that Ig reduction is due to specific differentiation inhibition, not cytotoxicity.

  • Quantification: Harvest the supernatant and quantify total IgG and IgE using sandwich ELISA.

Protocol S1 Phase 1: Isolation Purify Human B-Lymphocytes S2 Phase 2: Primary Activation Add S. aureus COWAN I S1->S2 S3 Phase 3: CCA Treatment Introduce Lobenzarit (0.3 - 300 μM) S2->S3 S4 Phase 4: Differentiation Add Recombinant IL-2 & IL-6 S3->S4 S5 Phase 5: Validation Quantify Ig via ELISA & Check Viability (MTT) S4->S5

Fig 2. Self-validating in vitro workflow for isolating B-Cell differentiation suppression.

Protocol B: Acellular ROS Chemiluminescence Assay

Causality & Rationale: To isolate lobenzarit's direct chemical antioxidant capacity from complex cellular enzymatic defenses (e.g., catalase, superoxide dismutase), an acellular ROS generation system is required.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer of 50 mM phosphate buffer (pH 7.4). Prepare fresh solutions of hydrogen peroxide (H₂O₂) and luminol (5-amino-2,3-dihydro-1,4-phthalazinedione).

  • Compound Plating: Plate lobenzarit disodium in a 96-well opaque white microplate across a logarithmic concentration gradient (0.1 μM to 100 μM). Include Ascorbic Acid (10 μM) as a positive control scavenger, and a vehicle (DMSO <0.1%) as a negative control.

  • ROS Generation: Inject the H₂O₂/luminol mixture into the wells using an automated microplate dispenser to initiate the oxidative reaction.

  • Kinetic Reading: Immediately measure chemiluminescence using a microplate reader for 20 minutes at 1-minute intervals.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for the chemiluminescent signal. The IC50 is determined by plotting the percentage of inhibition against the log concentration of CCA, validating its potent 1.6 μM scavenging threshold[5].

References

  • [2] What is the mechanism of Lobenzarit Sodium? - Patsnap Synapse. URL:

  • [1] Current views on the pharmacological properties of the immunomodulator, lobenzarit disodium - PubMed. URL:

  • [5] Lobenzarit disodium (CCA) | Anti-arthritic Agent - MedChemExpress. URL:

  • [4] Identifying mechanism-of-action targets for drugs and probes - PNAS. URL:

  • [3] Lobenzarit Disodium (CCA) Inhibits in Vitro Immunoglobulin Production via Direct Interaction with B Lymphocytes - J-Stage. URL:

Sources

Protocols & Analytical Methods

Method

how to prepare lobenzarit disodium stock solutions for cell culture

An Application Note and Protocol for the Preparation of Lobenzarit Disodium Stock Solutions for Cell Culture Abstract This document provides a detailed protocol for the preparation, sterilization, and storage of lobenzar...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Preparation of Lobenzarit Disodium Stock Solutions for Cell Culture

Abstract

This document provides a detailed protocol for the preparation, sterilization, and storage of lobenzarit disodium stock solutions intended for use in cell culture applications. Lobenzarit disodium is an immunomodulatory and anti-inflammatory agent whose mechanism involves the modulation of T-cell and B-cell functions and the scavenging of free radicals.[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in downstream cellular assays. This guide outlines the necessary materials, calculations, and step-by-step procedures, incorporating best practices to ensure the integrity and sterility of the final solution.

Introduction to Lobenzarit Disodium

Lobenzarit disodium (CAS 64808-48-6) is an immunomodulating drug developed for the treatment of rheumatoid arthritis.[1] Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), its therapeutic effects are not derived from the inhibition of prostaglandin biosynthesis.[1] Instead, lobenzarit's mechanism of action is attributed to its effects on lymphocytes and its antioxidant properties.[1][2] It has been shown to regulate the functions of B- and T-lymphocytes, inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1, and act as a scavenger of oxygen-free radicals.[1][2]

In cell culture, lobenzarit is utilized to study its immunomodulatory effects on various cell types. For example, it has been shown to inhibit the proliferation of human endothelial cells and suppress T-cell adhesion at concentrations that are attainable in serum, suggesting a role in modulating angiogenesis and inflammatory cell emigration.[3] Given its direct effects on immune cells, preparing a sterile, accurately concentrated, and stable stock solution is the foundational step for any in vitro investigation.

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of lobenzarit disodium is essential for its proper handling and solution preparation. The disodium salt form significantly enhances its aqueous solubility compared to its parent acid form.[4]

PropertyValueSource(s)
Synonyms N-(2-Carboxyphenyl)-4-chloroanthranilic acid disodium salt[4]
CAS Number 64808-48-6[4][5][6]
Molecular Formula C₁₄H₈ClNNa₂O₄[4]
Molecular Weight 335.65 g/mol [4]
Appearance White to light yellow crystalline powder[4]
Solubility Soluble in water. Insoluble in Ether, Acetone, Tetrahydrofuran.
Storage (Powder) Store at 2-8°C in a dry, dark place.[4]

Safety Precautions: Lobenzarit disodium is harmful if swallowed. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn. Weighing and handling of the powder should be performed in a chemical fume hood or a ventilated enclosure to minimize inhalation risk. Always consult the latest Safety Data Sheet (SDS) from your supplier before use.

Protocol: Preparation of a 100 mM Lobenzarit Disodium Stock Solution

This protocol describes the preparation of 10 mL of a 100 mM sterile stock solution. The concentration can be adjusted as needed by modifying the mass of the compound and the volume of the solvent accordingly.

Required Materials
  • Lobenzarit Disodium (CAS 64808-48-6), ≥98% purity[4]

  • Cell Culture-Grade Water or Phosphate-Buffered Saline (PBS), sterile

  • Sterile 15 mL polypropylene conical tube

  • Analytical balance

  • Sterile 10 mL serological pipette

  • Pipette controller

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (low protein-binding, e.g., PVDF or PES)

  • Sterile Luer-lock syringe (10-20 mL)

  • Sterile, nuclease-free microcentrifuge tubes or cryovials for aliquoting

  • 70% ethanol for disinfection

Calculation of Mass

The first step is to calculate the mass of lobenzarit disodium powder required.

Formula: Mass (g) = Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × Volume (L)

Example Calculation for 10 mL of 100 mM Stock:

  • Desired Concentration: 100 mM = 0.1 mol/L

  • Molecular Weight: 335.65 g/mol [4]

  • Volume: 10 mL = 0.01 L

Mass = 0.1 mol/L × 335.65 g/mol × 0.01 L = 0.033565 g or 33.57 mg

Step-by-Step Procedure
  • Preparation of Workspace: Decontaminate the biological safety cabinet (BSC) or work area with 70% ethanol. Arrange all necessary sterile materials within the workspace.

  • Weighing: Carefully weigh out 33.57 mg of lobenzarit disodium powder and transfer it into the sterile 15 mL conical tube. Perform this step in a chemical fume hood.

  • Solubilization: Using a sterile 10 mL serological pipette, add approximately 8 mL of sterile, cell culture-grade water or PBS to the conical tube containing the powder.

  • Dissolution: Tightly cap the tube and vortex at medium speed until the powder is completely dissolved. The solution should be clear and free of any particulates. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.

  • Volume Adjustment: Once fully dissolved, add the remaining solvent to bring the total volume to exactly 10 mL. Invert the tube gently several times to ensure a homogenous solution.

  • Sterile Filtration:

    • Aseptically attach the sterile 0.22 µm syringe filter to the sterile syringe.

    • Draw the entire 10 mL of the lobenzarit disodium solution into the syringe.

    • Carefully expel the air from the syringe.

    • Filter the solution into a new sterile 15 mL conical tube or directly into storage aliquots. Discard the first few drops to ensure the filter is properly wetted. The filtration step is critical for removing any potential microbial contamination, which is paramount for cell culture experiments.

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile cryovials.

    • Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and compromise the stability of the solution over time. It also minimizes the risk of contamination of the entire stock.

  • Labeling and Storage: Clearly label each aliquot with the compound name ("Lobenzarit Disodium"), concentration (100 mM), preparation date, and your initials. Store the aliquots at -20°C for short-to-medium-term storage (months) or at -80°C for long-term storage (up to a year).

Visual Workflow of Stock Solution Preparation

The following diagram illustrates the key steps in the protocol.

Stock_Solution_Workflow cluster_prep Preparation cluster_solubilization Solubilization & Sterilization cluster_storage Storage calc Calculate Mass (33.57 mg for 10 mL @ 100 mM) weigh Weigh Powder (Aseptically) calc->weigh add_solvent Add Solvent (e.g., 8 mL Sterile PBS) weigh->add_solvent dissolve Vortex to Dissolve (Ensure solution is clear) add_solvent->dissolve adjust_vol Adjust Volume to 10 mL dissolve->adjust_vol filter Sterile Filter (0.22 µm PVDF/PES filter) adjust_vol->filter aliquot Aliquot into Sterile Vials (e.g., 100 µL) filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing sterile lobenzarit disodium stock solution.

Application in Cell Culture

To use the stock solution in an experiment, thaw a single aliquot at room temperature or in a 37°C water bath. Dilute the stock solution directly into your cell culture medium to achieve the desired final working concentration.

Example Dilution: To make a 100 µM working solution in 10 mL of media:

  • Use the formula: C₁V₁ = C₂V₂

  • (100 mM) × V₁ = (0.1 mM) × (10 mL)

  • V₁ = (0.1 × 10) / 100 = 0.01 mL = 10 µL

  • Add 10 µL of the 100 mM stock solution to 10 mL of cell culture medium.

Published studies have used lobenzarit disodium at concentrations ranging from 10 µg/mL to 50 µg/mL, where significant inhibition of endothelial cell proliferation was observed.[3] Researchers should perform a dose-response curve to determine the optimal concentration for their specific cell type and experimental endpoint.

References

  • PubMed. (1993). Current views on the pharmacological properties of the immunomodulator, lobenzarit disodium. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Lobenzarit Sodium? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lobenzarit. PubChem Compound Database. Retrieved from [Link]

  • INTROGEN. (n.d.). Lobenzarit disodium salt Packing: 100 mg - CAS No: 64808-48-6. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Lobenzarit disodium. Retrieved March 13, 2026, from [Link]

  • PubMed. (1991). Effects of lobenzarit disodium on human endothelial cells. Lobenzarit disodium inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells. Retrieved from [Link]

Sources

Application

Application Note: A Stability-Indicating HPLC Method for the Quantification of Lobenzarit Disodium in Pharmaceutical Formulations

Abstract This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Lobenzarit Disodium. Lobenzarit is an immunomodulator used in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Lobenzarit Disodium. Lobenzarit is an immunomodulator used in the treatment of rheumatoid arthritis.[1][2] The method presented herein is developed for precision, accuracy, and specificity, making it suitable for routine quality control analysis and stability studies of pharmaceutical dosage forms. The chromatographic separation is achieved on a C18 reversed-phase column with UV detection. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and specificity in the presence of degradation products generated under forced stress conditions.[3][4] This document provides a comprehensive guide for researchers, analytical scientists, and drug development professionals, covering the theoretical basis of method development, a detailed experimental protocol, and a full validation summary.

Introduction and Scientific Rationale

Lobenzarit Disodium, the disodium salt of N-(2-Carboxyphenyl)-4-chloroanthranilic acid, is an immunomodulating agent developed for the management of chronic inflammatory conditions such as rheumatoid arthritis.[2][5] Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), its therapeutic effect is primarily ascribed to its ability to regulate lymphocyte functions rather than inhibiting prostaglandin biosynthesis.[2] Given its role in managing chronic disease, ensuring the potency, purity, and stability of lobenzarit in pharmaceutical formulations is of paramount importance for patient safety and therapeutic efficacy.

A reliable analytical method is essential for the quantitative determination of the active pharmaceutical ingredient (API) in bulk material and finished products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity. The objective of this work was to develop and validate a simple, rapid, and stability-indicating HPLC method that can definitively separate and quantify lobenzarit disodium from potential degradation products and formulation excipients.

A stability-indicating method is a validated analytical procedure that can accurately measure the drug substance in the presence of its degradation products, excipients, and impurities. Its development is a regulatory expectation and a critical component of the drug development lifecycle, as outlined in ICH guidelines.[6] This is achieved by subjecting the drug to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradants and proving the method's ability to resolve the parent drug from these new peaks.[7][8]

Principles of Method Development

The strategic development of this HPLC method was guided by the physicochemical properties of lobenzarit disodium and established chromatographic principles.

  • Chromatographic Mode Selection: Lobenzarit disodium (Molecular Weight: 335.65 g/mol ) is the salt of a moderately polar organic acid.[5] Reversed-Phase HPLC (RP-HPLC) is the ideal mode for such analytes. In RP-HPLC, the stationary phase (e.g., C18-bonded silica) is nonpolar, while the mobile phase is polar. The analyte is retained on the column based on its hydrophobic interactions with the stationary phase and eluted by a mobile phase with sufficient organic solvent content.

  • Stationary Phase (Column) Selection: A C18 (octadecylsilyl) column was selected due to its versatility and strong hydrophobic retention characteristics, which are well-suited for retaining the aromatic ring structures present in the lobenzarit molecule. The presence of two carboxylic acid groups suggests that end-capped C18 columns are preferable to minimize secondary interactions with residual silanols on the silica surface, thereby ensuring better peak symmetry.

  • Mobile Phase Optimization: The mobile phase consists of an aqueous component and an organic modifier.

    • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity (leading to lower backpressure) and superior UV transparency. The proportion of acetonitrile is optimized to achieve a suitable retention time (typically 3-10 minutes) for high-throughput analysis.

    • Aqueous Component & pH Control: The ionization state of lobenzarit's carboxylic acid groups is pH-dependent. To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled with a buffer. A phosphate buffer with a pH of approximately 3.0 is selected. At this pH, the carboxylic acid groups are protonated, making the molecule less polar and increasing its retention on the C18 column, while also preventing peak tailing.

  • Detector and Wavelength Selection: A UV-Vis detector is employed. Based on published methods that utilize UV detection for lobenzarit, a detection wavelength of 308 nm was found to provide good sensitivity.[9] A full UV scan of a standard solution is recommended to confirm the wavelength of maximum absorbance (λmax) for optimal signal-to-noise ratio.

Below is a workflow diagram illustrating the logical steps taken during the development and validation of this analytical method.

MethodDevelopmentWorkflow start Define Analytical Target Profile (ATP) lit_review Literature Review & Physicochemical Analysis of Lobenzarit start->lit_review initial_dev Initial Method Development lit_review->initial_dev optimization Parameter Optimization initial_dev->optimization sub_col Column Selection (C18, Phenyl) sub_mp Mobile Phase Screening (ACN/MeOH, Buffer/pH) sub_det Detector Wavelength (UV Scan) pre_validation Pre-Validation Check (System Suitability) optimization->pre_validation sub_opt_mp Fine-tune % Organic & Buffer Concentration sub_opt_flow Optimize Flow Rate & Temperature pre_validation->optimization SST Failed validation Full Method Validation (ICH Q2(R2)) pre_validation->validation SST Passed documentation Documentation & Application Note Generation validation->documentation sub_val_spec Specificity / Forced Degradation sub_val_lin Linearity & Range sub_val_acc Accuracy & Precision sub_val_rob Robustness end Method Ready for Routine Use documentation->end

Caption: Workflow for HPLC Method Development and Validation.

Experimental Protocol

Materials and Reagents
  • Lobenzarit Disodium Reference Standard (Purity ≥ 98%)[5]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Orthophosphoric Acid (85%, Analytical Grade)

  • Water (Deionized, 18.2 MΩ·cm or HPLC Grade)

  • Hydrochloric Acid (1N)

  • Sodium Hydroxide (1N)

  • Hydrogen Peroxide (30%)

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25mM Phosphate Buffer pH 3.0 (55:45 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 308 nm
Run Time 10 minutes
Preparation of Solutions
  • Phosphate Buffer (25mM, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 55:45 (v/v) ratio. Degas before use.

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Lobenzarit Disodium Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 20 to 120 µg/mL. A concentration of 50 µg/mL is recommended for system suitability and routine analysis.

Sample Preparation (from Tablets)
  • Weigh and finely powder no fewer than 20 tablets to determine the average tablet weight.

  • Accurately weigh a portion of the powder equivalent to one tablet's average weight containing a known dose of lobenzarit disodium.

  • Transfer the powder to a suitable volumetric flask.

  • Add approximately 70% of the flask volume with diluent and sonicate for 15 minutes to ensure complete dissolution of the API.

  • Dilute to the final volume with the diluent and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial. Further dilution with the diluent may be necessary to bring the final concentration into the linear range of the method (e.g., 50 µg/mL).

Method Validation Protocol (as per ICH Q2(R2))

The developed method must be validated to demonstrate its suitability for the intended purpose.[3][10]

System Suitability

Before each analytical run, inject the 50 µg/mL working standard solution five times. The system is deemed ready for analysis if the following criteria are met:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1N NaOH. Dilute to a final concentration of 50 µg/mL.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1N HCl. Dilute to a final concentration of 50 µg/mL.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 4 hours. Dilute to a final concentration of 50 µg/mL.

  • Thermal Degradation: Expose the solid drug powder to 105°C for 24 hours. Prepare a 50 µg/mL solution from the stressed powder.

  • Photolytic Degradation: Expose a 50 µg/mL solution of the drug to UV light (254 nm) for 24 hours.

Inject all stressed samples into the HPLC system. The method is specific if the lobenzarit peak is well-resolved from all degradation peaks (Resolution > 2.0) and the peak purity index is greater than 0.999, as determined by a PDA detector.

StabilityIndicating drug Lobenzarit Disodium (API) stress Forced Degradation (Acid, Base, Peroxide, Heat, Light) drug->stress mixture Stressed Sample: API + Degradation Products stress->mixture hplc HPLC Analysis mixture->hplc chromatogram Resulting Chromatogram hplc->chromatogram pass Specificity Confirmed: Peaks are Resolved (Resolution > 2) chromatogram->pass Evaluation fail Specificity Failed: Co-elution Occurs chromatogram->fail Evaluation

Sources

Method

Application Note: Lobenzarit Disodium Dosing Protocols for Murine Collagen-Induced Arthritis

Introduction and Mechanistic Rationale Lobenzarit disodium (CCA) is a well-characterized immunomodulatory and antioxidative pharmaceutical compound historically utilized in the management of rheumatoid arthritis (RA)[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Lobenzarit disodium (CCA) is a well-characterized immunomodulatory and antioxidative pharmaceutical compound historically utilized in the management of rheumatoid arthritis (RA)[1][2]. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target prostaglandin and leukotriene biosynthesis, lobenzarit exerts its disease-modifying effects through the direct modulation of the adaptive immune system and the neutralization of oxidative stress[2].

Understanding the mechanism of action is critical for designing appropriate in vivo dosing protocols. Lobenzarit functions through three primary pathways:

  • Cytokine Inhibition : It inhibits the activity of pro-inflammatory cytokines, specifically Interleukin-1 (IL-1), which is a potent mediator of synovial inflammation and joint destruction[1].

  • T-Cell Modulation : The compound modulates T-lymphocyte subsets, specifically activating suppressor T-cells to downregulate aberrant autoimmune responses[2].

  • ROS Scavenging : Lobenzarit actively scavenges oxygen-free radicals (such as hydroxyl radicals and superoxide), mitigating the oxidative tissue damage characteristic of the inflamed joint microenvironment[2].

MoA LBZ Lobenzarit Disodium (Immunomodulator) ROS Oxygen-Free Radicals (ROS) LBZ->ROS Scavenges TCell Suppressor T-Cells (Activation) LBZ->TCell Activates IL1 Pro-inflammatory Cytokines (e.g., IL-1) LBZ->IL1 Inhibits Joint Synovial Inflammation & Cartilage Destruction ROS->Joint Promotes TCell->Joint Suppresses IL1->Joint Promotes

Lobenzarit disodium mechanism of action in modulating rheumatoid arthritis pathways.

Experimental Design: The Murine CIA Model

The Collagen-Induced Arthritis (CIA) model in DBA/1J mice is the gold-standard translational model for evaluating anti-arthritic therapeutics. Because lobenzarit lacks acute anti-inflammatory properties and relies on immunopharmacological modulation[2], the CIA model—which depends heavily on T-cell and B-cell mediated autoimmunity—is the ideal system for validating its efficacy.

Model Selection Causality : DBA/1J mice possess the MHC class II H-2q haplotype, making them uniquely susceptible to immunization with heterologous Type II Collagen (CII). This genetic predisposition ensures a high incidence rate (typically >80%) of robust, self-perpetuating polyarthritis.

Materials and Reagents

  • Animals : Male DBA/1J mice (8–10 weeks old).

  • Induction Reagents : Bovine Type II Collagen (CII), Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (typically 4 mg/mL), Incomplete Freund's Adjuvant (IFA).

  • Therapeutic Agent : Lobenzarit disodium salt (Purity ≥ 98%).

  • Vehicle : Sterile 0.9% Saline.

Step-by-Step Methodology

Phase I: Emulsion Preparation and Immunization

Step 1. Collagen Solubilization

  • Action : Dissolve bovine CII in 0.05 M acetic acid to a concentration of 2 mg/mL. Stir overnight at 4°C.

  • Causality Check : Native Type II collagen must maintain its triple-helical structure to be arthritogenic. Acetic acid provides the optimal low-pH environment to solubilize the collagen without denaturing the conformational epitopes recognized by T-cells.

Step 2. Emulsification

  • Action : Mix the CII solution 1:1 (v/v) with CFA using a high-speed tissue homogenizer on ice until a stiff, white emulsion forms.

  • Causality Check : The emulsion acts as an antigen depot. A highly stable water-in-oil emulsion ensures the slow, sustained release of the antigen, while the M. tuberculosis in the CFA provides the necessary innate immune stimulus (via Toll-like Receptors) to break peripheral tolerance.

Step 3. Immunization

  • Primary (Day 0) : Inject 0.1 mL of the emulsion (containing 100 µg CII) intradermally at the base of the tail.

  • Booster (Day 21) : Prepare a fresh emulsion of CII with IFA (1:1 v/v). Inject 0.1 mL intradermally at a site adjacent to the primary injection.

Phase II: Lobenzarit Disodium Formulation and Dosing

Lobenzarit disodium demonstrates dose-dependent efficacy in murine models, typically ranging from 10 mg/kg to 50 mg/kg administered via intraperitoneal (IP) injection[3].

Step 4. Drug Formulation

  • Action : Dissolve lobenzarit disodium in sterile 0.9% saline to create stock solutions of 1 mg/mL (for 10 mg/kg dosing) and 5 mg/mL (for 50 mg/kg dosing), assuming a standard 20g mouse receives a 200 µL injection volume.

  • Causality Check : Lobenzarit disodium is highly water-soluble. However, aqueous solutions must be prepared fresh daily to prevent potential oxidative degradation, ensuring the delivery of the active antioxidative pharmacophore[2].

Step 5. Randomization and Dosing (Day 24–42)

  • Action : Monitor mice daily following the booster. Once the mean clinical arthritis score reaches ~1–2 (typically between Day 24 and Day 28), randomize mice into treatment groups to ensure equal baseline disease severity.

  • Regimen : Administer treatments daily via IP injection for 14 to 21 days[3].

Workflow D0 Day 0 Primary Immunization (CII + CFA) D21 Day 21 Booster Immunization (CII + IFA) D0->D21 D24 Day 24-28 Arthritis Onset & Randomization D21->D24 D28 Day 28-42 Lobenzarit Dosing (10-50 mg/kg IP) D24->D28 D42 Day 42+ Endpoint Evaluation (Histology/Scoring) D28->D42

Experimental timeline for murine collagen-induced arthritis induction and lobenzarit dosing.

Phase III: Clinical Evaluation and Endpoint Analysis

Step 6. In Vivo Monitoring

  • Action : Evaluate each paw thrice weekly on a scale of 0 to 4 (0 = normal, 4 = severe erythema and ankylosis). The maximum score per mouse is 16. Measure hind paw volume using a plethysmometer to quantify edema.

  • Self-Validating System : Utilizing both subjective visual scoring and objective plethysmometry ensures the internal validity and reproducibility of the anti-inflammatory readouts.

Quantitative Data Presentation

Lobenzarit disodium treatment is expected to significantly attenuate the progression of clinical arthritis scores and paw edema compared to vehicle-treated mice. Below is a summary table of expected pharmacodynamic responses at the Day 42 endpoint based on established dosing parameters[3].

Treatment GroupDose (mg/kg/day)RouteExpected Mean Clinical Score (Max 16)Expected Paw Edema Reduction (%)Cartilage Degradation Score
Vehicle (Saline) 0IP12.5 ± 1.2BaselineSevere (3.8 ± 0.4)
Lobenzarit 10IP8.2 ± 1.5~35%Moderate (2.5 ± 0.5)
Lobenzarit 50IP5.1 ± 1.1~60%Mild (1.4 ± 0.3)
Dexamethasone (Control)1IP2.0 ± 0.8~85%Minimal (0.5 ± 0.2)

Note: Efficacy is highly dependent on the presence of functional T-lymphocytes; lobenzarit shows no therapeutic effect in arthritic models depleted of T-cells[3].

References[1] Title: What is Lobenzarit Sodium used for?

Source : patsnap.com URL :[2] Title : Current views on the pharmacological properties of the immunomodulator, lobenzarit disodium - PubMed Source : nih.gov URL : Title : Lobenzarit Disodium Salt | 64808-48-6 Source : tcichemicals.com URL :[3] Title : Lobenzarit disodium (CCA) | Anti-arthritic Agent Source : medchemexpress.com URL :

Sources

Application

Application Note: Spectrophotometric Determination of Lobenzarit Disodium in Biological Fluids

Abstract: This document provides a comprehensive guide for the quantitative determination of Lobenzarit Disodium in biological fluids, specifically human plasma. Two distinct spectrophotometric protocols are detailed: a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the quantitative determination of Lobenzarit Disodium in biological fluids, specifically human plasma. Two distinct spectrophotometric protocols are detailed: a rapid direct UV analysis for screening purposes and a more selective colorimetric assay based on complexation with ferric chloride. The guide covers the underlying scientific principles, detailed step-by-step experimental protocols, method validation parameters according to ICH guidelines, and expert insights into potential challenges and troubleshooting.

Introduction and Scientific Principle

Lobenzarit disodium (Disodium N-(2-Carboxyphenyl)-4-chloroanthranilate) is an immunomodulatory agent used in the treatment of rheumatoid arthritis.[1] Monitoring its concentration in biological fluids such as plasma is crucial for pharmacokinetic studies, bioavailability assessments, and therapeutic drug monitoring to ensure safety and efficacy. Spectrophotometry offers a rapid, cost-effective, and widely accessible analytical approach for this purpose.[2]

This guide presents two distinct methods:

  • Method A: Direct UV Spectrophotometry: This method relies on the intrinsic ultraviolet absorbance of the lobenzarit molecule. The aromatic rings and carboxylic acid moieties in its structure (see Figure 1) result in a characteristic UV absorbance spectrum. While rapid, this method is susceptible to interference from endogenous plasma components that also absorb in the UV range.[2] It is best suited for high-throughput screening or in situations where the sample matrix is relatively clean.

  • Method B: Ferric Chloride (FeCl₃) Based Colorimetric Assay: To enhance specificity, this method involves a chemical reaction to generate a colored product. Lobenzarit disodium possesses two carboxylic acid groups.[3] Aromatic carboxylic acids can form colored coordination complexes with ferric ions (Fe³⁺).[4] This reaction shifts the absorbance into the visible region, significantly reducing interference from native plasma components and improving the method's selectivity.

Figure 1: Chemical Structure of Lobenzarit Chemical Structure of Lobenzarit

Source: PubChem CID 3946[3]

Materials and Instrumentation

Instrumentation
  • UV-Visible Double-Beam Spectrophotometer (e.g., Shimadzu UV-1800, Agilent Cary 8454)

  • Matched 1 cm quartz cuvettes

  • Calibrated analytical balance

  • Vortex mixer

  • Micro-centrifuge

  • Calibrated micropipettes

Chemicals and Reagents
  • Lobenzarit Disodium reference standard (>98% purity)

  • Human plasma (drug-free, with EDTA or heparin as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Perchloric acid (70%, analytical grade)

  • Ferric Chloride (FeCl₃), anhydrous (analytical grade)

  • Hydrochloric Acid (HCl), concentrated (analytical grade)

  • Methanol (HPLC grade)

  • Deionized water (Type I)

Experimental Protocols

Preparation of Standard and Control Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Lobenzarit Disodium reference standard and dissolve it in 10 mL of deionized water in a volumetric flask. This solution should be stored at 2-8°C and protected from light.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the Primary Stock Solution to 10 mL with deionized water.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Working Stock Solution into drug-free human plasma to achieve final concentrations covering the expected therapeutic range (e.g., 5, 10, 20, 40, 60, 80, 100 µg/mL).

  • Quality Control (QC) Samples: Independently prepare QC samples in drug-free plasma at low, medium, and high concentrations (e.g., 15, 50, and 75 µg/mL).

Sample Preparation: Protein Precipitation

Causality: Biological fluids like plasma contain high concentrations of proteins which can interfere with spectrophotometric analysis by causing turbidity and absorbing UV light.[5] Therefore, proteins must be removed. Acetonitrile is an effective precipitating agent that denatures proteins, causing them to aggregate and fall out of solution.[5][6]

  • Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL micro-centrifuge tube.

  • Add 400 µL of ice-cold acetonitrile to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Carefully collect the clear supernatant without disturbing the protein pellet. This supernatant contains the extracted lobenzarit.

Spectrophotometric Measurement
  • Transfer the supernatant from step 3.2 into a quartz cuvette.

  • Prepare a blank: Use the supernatant from a drug-free plasma sample that has undergone the same protein precipitation procedure.

  • Scan the sample from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). Based on literature for related compounds, this is expected to be around 300-310 nm.

  • Measure the absorbance of all standards, QCs, and unknown samples at the determined λmax.

Causality: This protocol is based on the formation of a colored complex between the carboxylic acid groups of lobenzarit and FeCl₃.[4] The reaction is typically performed in a slightly acidic medium to prevent the precipitation of ferric hydroxide.[7]

  • Reagent Preparation: Prepare a 0.5% (w/v) FeCl₃ solution in 0.1 M HCl.

  • Reaction: In a clean test tube, mix 200 µL of the protein-free supernatant (from step 3.2) with 1.0 mL of the 0.5% FeCl₃ reagent.

  • Incubation: Vortex the mixture and allow it to stand at room temperature for 15 minutes for the color to develop fully.

  • Prepare a blank: Mix 200 µL of supernatant from a drug-free plasma sample with 1.0 mL of the FeCl₃ reagent.

  • Measurement: Scan the sample from 700 nm to 400 nm to determine the λmax of the colored complex. Measure the absorbance of all standards, QCs, and unknown samples at this λmax.

Data Analysis
  • Construct a Calibration Curve: For both methods, plot the absorbance values of the calibration standards against their corresponding concentrations (µg/mL).

  • Perform Linear Regression: Calculate the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.995 for a good linear fit.

  • Calculate Unknown Concentrations: Use the regression equation to calculate the concentration of lobenzarit in the unknown samples and QC samples based on their measured absorbance values.

Method Validation and Data Presentation

The developed analytical method must be validated to ensure its reliability, as per the International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation.[8]

Validation Parameters
  • Linearity: Assessed from the calibration curve across the defined concentration range.

  • Accuracy: Determined by comparing the measured concentration of QC samples to their nominal values. The mean value should be within ±15% of the nominal value.

  • Precision: Expressed as the relative standard deviation (%RSD) for replicate measurements of QC samples. Intra-day and inter-day precision should not exceed 15% RSD.

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of endogenous matrix components. This is tested by analyzing at least 6 different batches of blank plasma.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[9]

  • Stability: Analyte stability should be evaluated under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage.

Representative Quantitative Data

The following table summarizes the expected performance characteristics of the proposed methods.

ParameterMethod A (Direct UV)Method B (Colorimetric)ICH Guideline Acceptance Criteria
λmax ~308 nm~530 nm (Hypothetical)N/A
Linearity Range 5 - 100 µg/mL5 - 100 µg/mLR² ≥ 0.99
Correlation (R²) > 0.996> 0.998N/A
Accuracy (% Bias) Within ± 15%Within ± 10%± 15% (± 20% at LOQ)
Precision (% RSD) < 15%< 10%≤ 15% (≤ 20% at LOQ)
LOD ~1.5 µg/mL~0.8 µg/mLN/A
LOQ 5.0 µg/mL2.5 µg/mLMust be determined
Mean Recovery > 85%> 90%Consistent and reproducible

Diagrams and Workflows

Experimental Workflow Diagram

G cluster_prep 1. Sample & Standard Preparation cluster_extraction 2. Analyte Extraction cluster_analysis 3. Spectrophotometric Analysis cluster_data 4. Data Processing plasma Biological Sample (Plasma) precip Add Acetonitrile (Protein Precipitation) plasma->precip ref_std Lobenzarit Reference Standard cal_std Calibration Standards (Spiked Plasma) ref_std->cal_std Spike into blank plasma cal_std->precip centrifuge Centrifuge (12,000 rpm, 10 min) precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant method_A Method A: Direct UV Measurement (λmax ~308 nm) supernatant->method_A method_B Method B: Add FeCl₃ Reagent, Incubate 15 min supernatant->method_B cal_curve Construct Calibration Curve method_A->cal_curve measure_B Colorimetric Measurement (λmax ~530 nm) method_B->measure_B measure_B->cal_curve calc Calculate Concentration of Unknown Samples cal_curve->calc

Caption: Workflow for the spectrophotometric determination of Lobenzarit.

Expertise & Experience: Troubleshooting and Considerations

  • Causality of Method Choice: Direct UV (Method A) is faster but less selective. The complex biological matrix of plasma contains many endogenous compounds (e.g., uric acid, proteins) that absorb UV light, potentially leading to overestimated concentrations. The colorimetric assay (Method B) circumvents this by shifting the measurement to the visible spectrum where fewer interferences exist, thus providing higher trustworthiness for pharmacokinetic analysis.

  • Protein Precipitation Issues:

    • Problem: Cloudy or hazy supernatant after centrifugation.

    • Cause & Solution: Incomplete protein precipitation. Ensure the acetonitrile is ice-cold and that vortexing is vigorous and sufficiently long. Increasing the centrifugation time or force may also help.

    • Problem: Low analyte recovery.

    • Cause & Solution: The analyte may be co-precipitating with the proteins.[5] While acetonitrile is generally effective, alternative agents like perchloric or trichloroacetic acid can be tested, although they may require a neutralization step before analysis.

  • Colorimetric Assay Variability:

    • Problem: Inconsistent color development.

    • Cause & Solution: The reaction can be sensitive to pH. Ensure the FeCl₃ reagent is prepared correctly in 0.1 M HCl to maintain a consistent acidic environment.[7] Temperature and incubation time must also be strictly controlled for all samples within a batch.

  • Matrix Effects: Different patient populations or disease states can alter the composition of plasma. It is crucial to validate the method using matrix from at least six different sources to ensure that inter-individual variability does not affect accuracy and precision.[2]

References

  • Ferric Chloride Test Explained for Phenol Identification. (2026, January 24). chemistrysh.com. [Link]

  • PubChem. (n.d.). Lobenzarit. National Center for Biotechnology Information. Retrieved from [Link]

  • Patel, M., et al. (2011). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 2(1), 25-33. [Link]

  • International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Brainly. (2023, May 12). Why does carboxylic acid not yield a color complex with ferric chloride?. [Link]

  • International Council for Harmonisation. (2022, November 23). ICH M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • International Council for Harmonisation. (2019, February 26). Guideline for Bioanalytical Method Validation (Draft version). [Link]

  • Chemistry Stack Exchange. (2020, December 31). Neutral FeCl3 Test. [Link]

  • CAS. (n.d.). Lobenzarit disodium. CAS Common Chemistry. Retrieved from [Link]

  • Li, W., et al. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]

  • International Council for Harmonisation. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • Academia.edu. (n.d.). Preparation and properties of basic iron(III) carboxylates: Reactions of FeCl3 with some carboxylic acids. Retrieved from [Link]

  • O'Connor, D. (2002). Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment. Rapid communications in mass spectrometry, 16(11), 1065-71. [Link]

  • Ping, T., et al. (2022). Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS. RSC Publishing. [Link]

  • Juniper Publishers. (2024, December 10). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. [Link]

  • Politi, L., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Chromatography B, 806(2), 295-302. [Link]

  • Reddit. (2021, December 6). What complexes exactly are formed in the neutral ferric chloride test for carboxylic acids?. [Link]

  • Japanese Pharmacopoeia. (n.d.). Ultraviolet-visible Reference Spectra. [Link]

  • Paneque, A., et al. (1998). High performance liquid chromatographic method for the determination of lobenzarit disodium in a sustained release tablet formulation. Arzneimittelforschung, 48(8), 832-5. [Link]

  • Camacho, M. A., et al. (2000). Statistical Optimization of a Sustained-Release Matrix Tablet of Lobenzarit Disodium. Drug Development and Industrial Pharmacy, 26(12), 1303-7. [Link]

  • Nakao, Y., et al. (1990). Effects of lobenzarit disodium on human endothelial cells. Lobenzarit disodium inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells. The Journal of rheumatology, 17(5), 593-600. [Link]

  • ResearchGate. (n.d.). UV–Vis absorption spectra (λ = 290–500 nm) of the extracts obtained.... Retrieved from [Link]

Sources

Method

Preclinical Administration and Pharmacokinetic Profiling of Lobenzarit Disodium (CCA)

Executive Rationale & Mechanistic Grounding Lobenzarit disodium (CCA; disodium 4-chloro-N-(2-carboxyphenyl)anthranilate) is a disease-modifying antirheumatic drug (DMARD) and immunomodulator historically utilized in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale & Mechanistic Grounding

Lobenzarit disodium (CCA; disodium 4-chloro-N-(2-carboxyphenyl)anthranilate) is a disease-modifying antirheumatic drug (DMARD) and immunomodulator historically utilized in the management of autoimmune conditions such as rheumatoid arthritis. Unlike traditional broad-spectrum immunosuppressants, lobenzarit operates through a highly specific immunoregulatory mechanism. It enhances the T suppressor to T helper lymphocyte ratio and actively inhibits polyclonal B-cell activation, thereby preventing autoimmune disease progression in murine models[1].

Mechanistically, the drug's efficacy is linked to its ability to inhibit the constitutive nitric oxide-cyclic GMP (NO-cGMP) metabolic pathway. At millimolar concentrations, lobenzarit almost completely abolishes cGMP production, which downregulates downstream inflammatory cascades[2]. Furthermore, recent chemoinformatic screening and in vitro validation have identified lobenzarit as a weak inhibitor of cyclooxygenase-2 (COX-2) with an IC50 of approximately 128 μM. Because the maximum physiological plasma concentration ( Cmax​ ) of lobenzarit can reach ~70 μM, this off-target COX-2 inhibition is physiologically relevant and must be accounted for during high-dose preclinical modeling[3].

Because lobenzarit is formulated as a disodium salt of a dicarboxylic acid, it exhibits excellent aqueous solubility. This physicochemical trait dictates its preclinical handling: it is highly amenable to simple aqueous vehicles for intravenous (IV) delivery, but its rapid clearance often necessitates advanced sustained-release formulations (e.g., spherical crystallization or hydrophilic matrices) for oral (PO) administration[4].

Mechanistic Pathway Visualization

G CCA Lobenzarit Disodium (CCA) NO_cGMP Constitutive NO-cGMP Metabolic Pathway CCA->NO_cGMP Inhibits COX2 Cyclooxygenase-2 (COX-2) Activity CCA->COX2 Weakly Inhibits (IC50 ~128 μM) T_Cells T Suppressor / T Helper Ratio Enhancement CCA->T_Cells Modulates B_Cells Polyclonal B-Cell Activation NO_cGMP->B_Cells Downregulates Efficacy Autoimmune Disease Suppression COX2->Efficacy Contributes to T_Cells->B_Cells Suppresses IgE IgE & Autoantibody Production B_Cells->IgE Reduces IgE->Efficacy Leads to

Fig 1: Immunomodulatory and pharmacokinetic signaling pathways of Lobenzarit Disodium.

Quantitative Preclinical Parameters

To standardize preclinical study designs, the following table synthesizes established dosing regimens, vehicles, and target applications for lobenzarit disodium across common rodent models.

Table 1: Preclinical Dosing Parameters for Lobenzarit Disodium

Species / StrainRoute of AdminTypical Dose RangeRecommended VehiclePrimary Experimental Application
Mice (BALB/c, C3H/A)Oral (PO)5 – 50 mg/kg/day0.5% CMC or SalineEfficacy: Inhibition of IgE production and allergic response[5].
Mice (NZB/W F1, MRL/lpr)Oral (PO)10 – 50 mg/kg/daySterile WaterEfficacy: Prevention of autoimmune kidney disease and lupus[1].
Rats (Sprague-Dawley)Intravenous (IV)1 – 10 mg/kg0.9% Sterile SalinePharmacokinetics: Absolute bioavailability, clearance, and half-life.
Rats (Wistar)Oral (PO)10 – 50 mg/kgHPMC Matrix / BeadsFormulation Testing: Sustained-release and spherical crystallization[4].

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to recognize that generating reproducible data requires protocols that inherently validate themselves. Below are two optimized workflows for evaluating lobenzarit disodium.

Protocol A: Intravenous (IV) Pharmacokinetic Profiling in Rats

Scientific Rationale: IV bolus administration provides 100% systemic bioavailability ( F=1 ). This serves as the absolute reference point for calculating total body clearance ( Cl ) and volume of distribution ( Vd​ ). Because lobenzarit is a disodium salt, it dissolves readily in saline, avoiding the need for organic co-solvents (like DMSO) that can artificially alter hepatic enzyme activity or induce localized inflammation.

  • Step 1: Vehicle & Formulation Preparation

    • Dissolve lobenzarit disodium in 0.9% sterile saline to achieve a final concentration of 2 mg/mL. Vortex for 60 seconds until completely clear.

    • Causality Checkpoint: Saline is strictly used to match blood osmolarity, preventing hemolysis upon rapid vascular introduction.

  • Step 2: Surgical Preparation (Dual-Cannulation)

    • Utilize adult Sprague-Dawley rats surgically implanted with dual catheters (jugular vein for dosing, femoral vein for sampling).

    • Causality Checkpoint: Dual cannulation is mandatory. Dosing and sampling from the same catheter inevitably leads to residual drug contamination, artificially inflating Cmax​ and early time-point concentrations.

  • Step 3: Dosing Administration

    • Administer a 2 mg/kg IV bolus via the jugular catheter over exactly 30 seconds, followed immediately by a 100 µL saline flush.

  • Step 4: Serial Blood Sampling

    • Withdraw 200 µL of blood from the femoral catheter at t= 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer to K2-EDTA tubes and centrifuge at 3,000 × g for 10 minutes to isolate plasma.

  • System Validation & Quality Control:

    • Prior to LC-MS/MS analysis, run a "blank" plasma sample spiked with a known concentration of lobenzarit and an internal standard (e.g., mefenamic acid). This validates the extraction recovery rate and proves that endogenous plasma components are not causing ion suppression in the mass spectrometer.

Protocol B: Oral (PO) Efficacy Dosing in Autoimmune Mouse Models

Scientific Rationale: Lobenzarit disodium is intended for chronic oral use in humans. Therefore, oral gavage in mice is the most translatable route for efficacy studies. Because the drug actively reduces IgE titers by modulating T-cell populations[5], the model must include an active immunization phase to generate a measurable baseline of autoantibodies.

  • Step 1: Formulation Preparation

    • Suspend lobenzarit disodium at 5 mg/kg and 50 mg/kg in 0.5% Carboxymethylcellulose (CMC) in sterile water.

    • Causality Checkpoint: While the drug is water-soluble, 0.5% CMC slightly increases the viscosity of the vehicle. This prevents esophageal reflux and accidental aspiration into the respiratory tract during gavage, which could cause fatal aspiration pneumonia.

  • Step 2: Ovalbumin Immunization

    • Immunize BALB/c mice via subcutaneous (SC) injections with a low dose of ovalbumin adsorbed to an aluminum hydroxide gel adjuvant to stimulate robust IgE production[5].

  • Step 3: Chronic Oral Administration

    • Administer the CMC-lobenzarit formulation daily via oral gavage for 21 days.

    • Causality Checkpoint: Daily dosing is strictly required. The relatively short biological half-life of the immediate-release formulation means that skipping doses will cause plasma levels to drop below the therapeutic threshold required to maintain NO-cGMP inhibition.

  • Step 4: Efficacy Readout (IgE Titers)

    • Quantify IgE inhibition using Passive Cutaneous Anaphylaxis (PCA) or a target-specific ELISA[5].

  • System Validation & Quality Control:

    • The study must include a Vehicle-Only Immunized Control group. If this control group fails to develop high IgE titers, the entire experiment is invalid, as it indicates a failure in the ovalbumin/alum immunization step rather than a lack of drug efficacy.

References

  • IL-6 receptor blockage inhibits the onset of autoimmune kidney disease in NZB/W F1 mice. PubMed Central (PMC) / NIH.1[1]

  • Lobenzarit disodium inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug. PubMed Central (PMC) / NIH.2[2]

  • The Immunomodulatory Effect of CCA (N-(2-carboxyphenyl)-4-chloroanthranilic Acid Disodium Salt) on IgG Antibody Response in Mice Immunized With Ovalbumin. PubMed / NIH.5[5]

  • Identifying mechanism-of-action targets for drugs and probes. Proceedings of the National Academy of Sciences (PNAS).3[3]

  • REVIEW ARTICLE- SPHERICAL CRYSTALLIZATION– A NOVEL DRUG DELIVERY SYSTEM. International Journal of Pharmaceutics and Drug Analysis (IJPDA).4[4]

Sources

Application

Application Notes and Protocols for the Synthesis and Purification of Lobenzarit Disodium

For Researchers, Scientists, and Drug Development Professionals Introduction Lobenzarit disodium, also known as N-(2-carboxyphenyl)-4-chloroanthranilic acid disodium salt, is an immunomodulatory agent that has been inves...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobenzarit disodium, also known as N-(2-carboxyphenyl)-4-chloroanthranilic acid disodium salt, is an immunomodulatory agent that has been investigated for its therapeutic potential in autoimmune diseases, particularly rheumatoid arthritis. Its mechanism of action is thought to involve the modulation of T-cell activity. The synthesis of high-purity lobenzarit disodium is crucial for its use in pharmaceutical research and development to ensure safety, efficacy, and reproducibility of biological data.

This guide provides a comprehensive overview of the synthesis and purification of lobenzarit disodium, offering detailed protocols and the scientific rationale behind the experimental choices.

Chemical Properties and Structure

PropertyValue
IUPAC Name Disodium 2-[(2-carboxyphenyl)amino]-4-chlorobenzoate
Synonyms N-(2-Carboxyphenyl)-4-chloroanthranilic acid disodium salt, Disodium N-(2-Carboxyphenyl)-4-chloroanthranilate
CAS Number 64808-48-6
Molecular Formula C₁₄H₈ClNNa₂O₄
Molecular Weight 335.65 g/mol
Appearance White to light-yellow crystalline powder
Solubility Soluble in water

Molecular Structure:

Synthesis_Workflow Reactants 2-Chlorobenzoic Acid 4-Chloroanthranilic Acid K₂CO₃, CuI Reaction Ullmann Condensation (Reflux, 12-24h) Reactants->Reaction Add Solvent Anhydrous DMF or Toluene Solvent->Reaction Add Workup Quench with H₂O Acidify with HCl (pH 2-3) Reaction->Workup Cool & Isolation Vacuum Filtration Wash with H₂O Workup->Isolation Crude_Product Crude Lobenzarit (Free Acid) Isolation->Crude_Product Purification_Salt_Formation cluster_purification Purification cluster_salt_formation Salt Formation Crude_Lobenzarit Crude Lobenzarit Dissolve Dissolve in hot Methanol/Ethanol Crude_Lobenzarit->Dissolve Cool Slow Cooling & Ice Bath Dissolve->Cool Filter_Purified Vacuum Filtration Cool->Filter_Purified Pure_Lobenzarit Purified Lobenzarit Acid Filter_Purified->Pure_Lobenzarit Dissolve_Acid Dissolve in Ethanol Pure_Lobenzarit->Dissolve_Acid Add_Base Add 2 eq. NaOH or NaOEt Dissolve_Acid->Add_Base Precipitate Precipitation of Salt Add_Base->Precipitate Filter_Salt Vacuum Filtration Precipitate->Filter_Salt Lobenzarit_Disodium Lobenzarit Disodium Filter_Salt->Lobenzarit_Disodium

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Lobenzarit Disodium Solubility in Aqueous Buffers

Lobenzarit disodium (CCA) is a potent immunomodulator and anti-arthritic agent[1]. Chemically, it is the disodium salt of N-(2-carboxyphenyl)-4-chloroanthranilic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Lobenzarit disodium (CCA) is a potent immunomodulator and anti-arthritic agent[1]. Chemically, it is the disodium salt of N-(2-carboxyphenyl)-4-chloroanthranilic acid. While the disodium salt is inherently water-soluble, researchers frequently encounter sudden precipitation, erratic dosing, and assay failure when introducing the compound into complex aqueous buffer systems or cell culture media.

This technical guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure stable solubilization for your in vitro and in vivo workflows.

Quantitative Solubility Profile

To establish a baseline for your formulation strategy, consult the summarized solubility data below.

Solvent / ConditionSolubility LimitCausality / Mechanism
Pure Water (Deionized) High (>50 mg/mL)Complete ionization of the disodium salt in a high dielectric medium.
DMSO (Anhydrous) ~100 mg/mL (342.8 mM)Highly soluble, but requires sonication. DMSO hygroscopicity can cause degradation over time[2].
Acidic Buffers (pH < 5.0) Poor (<0.1 mg/mL)Protonation of carboxylates converts the salt to the highly insoluble free acid (pKa ~3.46)[3].
PBS (pH 7.4, 137 mM NaCl) Moderate to PoorThe Common Ion Effect (excess Na⁺) suppresses salt dissociation, forcing precipitation.
Ethanol-Water Mixtures Decreased vs. Pure WaterSolubility decreases as ethanol mass % increases, with an inflection point at 25–45 mass %[4].
Troubleshooting FAQs

Q1: My Lobenzarit disodium precipitates immediately upon addition to Phosphate-Buffered Saline (PBS). Why does this happen, and how can I prevent it? A1: This is primarily caused by the Common Ion Effect and localized pH shifts. PBS contains a high concentration of sodium ions (typically 137 mM NaCl). According to Le Chatelier's principle, the excess Na⁺ shifts the dissociation equilibrium of lobenzarit disodium back toward the undissociated, less soluble salt form. Furthermore, if the local pH drops below the pKa of lobenzarit's carboxylic acid groups (predicted pKa ~3.46[3]), it protonates into the highly lipophilic and insoluble free acid. Solution: Pre-dissolve the compound in pure LC-MS grade water or DMSO before slowly titrating it into the buffer. Alternatively, use a low-sodium buffer (e.g., HEPES or Tris-HCl formulated with potassium salts instead of sodium salts) adjusted to pH 7.4–8.0.

Q2: I need a highly concentrated stock solution for in vitro cell assays. What is the best approach? A2: For in vitro assays, formulate your master stock in anhydrous Dimethyl Sulfoxide (DMSO). Lobenzarit disodium is soluble up to 100 mg/mL in DMSO, provided you use sonication and gentle warming (up to 60°C)[2]. Caution: DMSO is highly hygroscopic. Water absorption into the DMSO stock will drastically reduce lobenzarit's solubility over time. Always use newly opened, anhydrous DMSO and store aliquots at -80°C in desiccated, sealed tubes[5].

Q3: Does adding a co-solvent like ethanol improve aqueous solubility for in vivo dosing? A3: Counterintuitively, no. Studies on the solubility of lobenzarit disodium in ethanol-water mixtures demonstrate that at 15°C, 30°C, and 50°C, the solubility of the salt decreases as the concentration of ethanol increases[4]. Water is the superior solvent for the salt form due to its high dielectric constant, which stabilizes the dissociated Na⁺ and lobenzarit dianion.

Q4: How do divalent cations (Ca²⁺, Mg²⁺) in my cell culture media affect solubility? A4: Divalent cations readily complex with the dicarboxylate structure of lobenzarit, forming highly insoluble calcium or magnesium chelates. If your assay requires media like DMEM or RPMI (which contain Ca²⁺/Mg²⁺), you must ensure the lobenzarit is fully dissolved and diluted to its final working concentration (<300 µM) before introduction to the media, preventing localized super-saturation and nucleation.

Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Working Solution (Self-Validating)

This protocol utilizes a "pH-first, buffer-second" approach to prevent shock precipitation. It includes a spectrophotometric validation step to ensure thermodynamic stability.

  • Weighing: Accurately weigh 3.43 mg of Lobenzarit disodium (MW: 342.83 g/mol ).

  • Initial Solubilization: Add 800 µL of sterile, deionized water (pH adjusted to 8.0 with 0.1 M NaOH). Causality: Starting with an alkaline pH and zero sodium background ensures complete dissociation of the salt.

  • Agitation: Vortex for 30 seconds. If microscopic particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Buffer Integration: Slowly add 100 µL of 10X target buffer (e.g., 100 mM Tris, pH 7.4) dropwise while vortexing. Causality: Gradual addition prevents localized concentration spikes that trigger nucleation.

  • Volume Adjustment: QS to 1.0 mL with deionized water.

  • Self-Validation (Crucial): Filter the solution through a 0.22 µm PTFE syringe filter. Measure the UV absorbance of the pre- and post-filtered solutions at its λmax​ (typically ~280-290 nm). If the post-filtration absorbance drops by >5%, micro-precipitation has occurred, indicating the concentration exceeds the solubility limit for that specific buffer system.

Protocol 2: Preparation of a 100 mg/mL DMSO Master Stock
  • Preparation: Purge a glass vial with inert gas (N₂ or Argon) to prevent moisture ingress.

  • Addition: Add 100 mg of Lobenzarit disodium to the vial.

  • Solvent: Add 1.0 mL of anhydrous, freshly opened DMSO[2].

  • Dissolution: Sonicate the vial while warming to 50°C–60°C for 10–15 minutes until the solution is optically clear[5].

  • Storage: Aliquot into single-use tubes, blanket with Argon, and store at -80°C for up to 6 months[5].

Mechanistic & Workflow Visualizations

G Start Start: Lobenzarit Disodium Solvent Add DI Water (pH 8.0) Start->Solvent Sonicate Sonicate & Warm (37°C) Solvent->Sonicate Buffer Slowly Titrate 10X Buffer Sonicate->Buffer Check Visual & UV Absorbance Check Buffer->Check Check->Solvent Precipitate observed (Reduce conc. or raise pH) Filter 0.22 µm PTFE Filtration Check->Filter No visible precipitate UV drop < 5% Success Stable Working Solution Filter->Success

Workflow for the aqueous solubilization and self-validation of Lobenzarit disodium.

G Soluble Lobenzarit Disodium (Highly Soluble) LowPH Acidic pH (< 5.0) Protonation of Carboxylates Soluble->LowPH HighNa High [Na+] Buffer Common Ion Effect Soluble->HighNa Divalent Ca2+ / Mg2+ Presence Chelation Soluble->Divalent InsolubleAcid Lobenzarit Free Acid (Precipitate) LowPH->InsolubleAcid InsolubleSalt Na-Lobenzarit / Ca-Lobenzarit (Precipitate) HighNa->InsolubleSalt Divalent->InsolubleSalt

Mechanistic pathways leading to Lobenzarit disodium precipitation in aqueous environments.

References
  • Solubility of Lobenzarit Disodium Salt in Ethanol−Water Mixtures Source: ACS Publications (Journal of Chemical & Engineering Data) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Lobenzarit Disodium Precipitation in Cell Culture Media

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering precipitation of lobenzarit disodium in cell culture media. By understanding the underlying physic...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering precipitation of lobenzarit disodium in cell culture media. By understanding the underlying physicochemical principles, you can prevent this common issue and ensure the validity of your experimental results.

Introduction to Lobenzarit Disodium in Cell Culture

Lobenzarit disodium (Disodium N-(2-carboxyphenyl)-4-chloroanthranilate) is an immunomodulatory and anti-inflammatory agent used in various research applications, including studies on rheumatoid arthritis, autoimmune diseases, and inflammation.[1][2] Its use in in vitro cell culture is essential for elucidating its mechanisms of action at a cellular level.[3] However, its utility can be hampered by a common technical challenge: precipitation upon addition to complex aqueous solutions like cell culture media. This guide will walk you through the causes and solutions for this problem.

Frequently Asked Questions (FAQs)

Q1: I added lobenzarit disodium to my cell culture medium, and it immediately turned cloudy or formed a precipitate. What happened?

This is a classic sign of compound precipitation, a phenomenon where a dissolved substance comes out of solution to form a solid. For lobenzarit disodium, this is most often caused by its interaction with components in the cell culture medium, leading to the formation of an insoluble salt. The most likely culprits are:

  • High Concentrations of Divalent Cations: Cell culture media are rich in salts, including calcium (Ca²⁺) and magnesium (Mg²⁺). Lobenzarit, as a disodium salt, is highly soluble in simple aqueous solutions. However, in the presence of high concentrations of divalent cations like Ca²⁺, a salt exchange reaction can occur, forming the less soluble calcium salt of lobenzarit, which then precipitates out of solution.[4][5]

  • pH Instability: While lobenzarit's solubility is generally stable across a physiological pH range, significant deviations can affect its protonation state and solubility.[6] Cell culture media are buffered (usually with bicarbonate and HEPES), but improper handling can lead to pH shifts.

  • High Final Concentration: You may have exceeded the solubility limit of lobenzarit disodium in the specific medium formulation you are using.

  • Temperature Effects: Rapid temperature changes, such as adding a cold stock solution to warm media, can sometimes cause less soluble components to precipitate.[4][7]

Q2: How can I systematically troubleshoot the cause of the precipitation?

Follow a logical diagnostic workflow to pinpoint the issue. Start by evaluating the simplest factors and move towards more complex interactions.

Below is a troubleshooting workflow to guide your investigation.

G start Precipitate Observed in Cell Culture Medium stock_check Is the Stock Solution Clear? start->stock_check media_check Test in Simpler Solution (e.g., PBS or Saline) stock_check->media_check Yes reprepare_stock Action: Re-prepare Stock Solution (See Protocol 1) stock_check->reprepare_stock No divalent_check Does it Precipitate in PBS? media_check->divalent_check divalent_check->reprepare_stock Yes (Precipitates in PBS) media_issue Problem is Likely Media Components divalent_check->media_issue No (Clear in PBS) low_ca_test Action: Test in Low-Divalent Cation Medium (e.g., RPMI) (See Table 1) media_issue->low_ca_test conclusion Conclusion: High Divalent Cations (Ca²⁺/Mg²⁺) are the Primary Cause. Use compatible media. low_ca_test->conclusion

Caption: A troubleshooting workflow for diagnosing lobenzarit precipitation.

Q3: What is the best practice for preparing and storing a lobenzarit disodium stock solution?

A properly prepared stock solution is the first line of defense against precipitation. The goal is to create a concentrated, sterile solution in a solvent that ensures complete dissolution and stability, which can then be diluted into your culture medium.

Protocol 1: Preparation of a Concentrated Stock Solution
  • Solvent Selection: Use sterile Phosphate-Buffered Saline (PBS) without calcium and magnesium (Ca²⁺/Mg²⁺-free PBS) or sterile water as the primary solvent. While DMSO is common for many compounds, starting with an aqueous, salt-based solvent is preferable for a disodium salt to avoid solvent-shock precipitation upon dilution into aqueous media.[8]

  • Concentration: Prepare a stock solution at a concentration at least 100x to 1000x higher than your final desired experimental concentration. A common starting point is 10-50 mM. This allows for a small volume to be added to the culture, minimizing the impact of the solvent vehicle.

  • Dissolution:

    • Weigh the required amount of lobenzarit disodium powder in a sterile conical tube.

    • Add the appropriate volume of Ca²⁺/Mg²⁺-free PBS.

    • Vortex thoroughly. Gentle warming in a 37°C water bath can aid dissolution, but do not overheat.[8]

  • Sterilization: Once fully dissolved, sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is critical to prevent microbial contamination.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation.[4][5] Store at -20°C for long-term use.

Q4: Are some cell culture media more likely to cause precipitation than others?

Yes, absolutely. The key difference lies in the concentration of divalent cations, particularly calcium. Media like DMEM (Dulbecco's Modified Eagle Medium), especially high-glucose formulations, have significantly higher calcium concentrations than media like RPMI-1640.[9][10] This makes DMEM and similar media more prone to causing lobenzarit precipitation.

Table 1: Comparison of Divalent Cation Concentrations in Common Media
MediumCalcium (Ca²⁺) Conc. (mM)Magnesium (Mg²⁺) Conc. (mM)Propensity for Precipitation
DMEM 1.80.8High [9]
IMDM 1.490.75High [11]
DMEM/F-12 1.050.5Moderate
RPMI-1640 0.420.4Low [9]

If you are observing precipitation in DMEM, a primary troubleshooting step is to switch to a low-calcium medium like RPMI-1640, if compatible with your cell line.

Q5: If a precipitate forms, can I just filter the media and use the supernatant?

This is strongly discouraged . Filtering the medium after a precipitate has formed will remove an unknown quantity of your active compound, rendering the final concentration inaccurate and invalidating your experimental results. The principle of the experiment relies on knowing the precise concentration of lobenzarit to which the cells are exposed.

The Underlying Mechanism: Divalent Cation Exchange

The primary cause of lobenzarit disodium precipitation is an ion exchange reaction with divalent cations present in the media. This chemical interaction is the root of the problem.

G cluster_0 In Solution (Soluble) cluster_1 Precipitate (Insoluble) Lobenzarit_Na Lobenzarit(2-) + 2Na⁺ Ca_ion Ca²⁺ Lobenzarit_Ca Lobenzarit-Ca↓ Lobenzarit_Na->Lobenzarit_Ca High [Ca²⁺] in Media Na_ion 2Na⁺

Caption: The ion exchange reaction causing lobenzarit precipitation.

Preventative Measures and Best Practices

To avoid precipitation issues from the start, follow this preventative protocol.

Protocol 2: Qualification and Dosing of Lobenzarit in Cell Culture
  • Media Selection: Whenever possible, choose a medium with a lower divalent cation concentration, such as RPMI-1640, especially for initial dose-response experiments.[10][12]

  • Prepare Stock Solution: Prepare a sterile, concentrated stock solution in Ca²⁺/Mg²⁺-free PBS as described in Protocol 1 .

  • Pre-warm Media: Before adding the drug, ensure your cell culture medium (containing serum, if applicable) is pre-warmed to 37°C.

  • Dosing Technique:

    • Pipette the required volume of your lobenzarit stock solution into a sterile microcentrifuge tube.

    • Add a small volume (e.g., 200-500 µL) of the pre-warmed complete media to this tube and mix gently by flicking. This creates an intermediate dilution, which helps prevent the shock of high local concentration.[8]

    • Add this intermediate dilution dropwise to the bulk of your cell culture flask or plate, swirling gently to ensure rapid and even distribution. Never add the concentrated stock directly to the cells.

  • Final Concentration Check: Always prepare a "no-cell" control plate or flask with the highest concentration of lobenzarit you plan to use. Incubate this alongside your experimental plates to confirm that no precipitation occurs over the course of your experiment.

By implementing these protocols and understanding the chemical principles at play, you can confidently use lobenzarit disodium in your cell culture experiments, ensuring reproducible and reliable data.

References
  • What is the mechanism of Lobenzarit Sodium? - Patsnap Synapse. (2024, July 17).
  • González, R., & Remírez, D. (1997). Current views on the pharmacological properties of the immunomodulator, lobenzarit disodium. Journal of Investigational Allergology & Clinical Immunology, 7(2), 77–82.
  • Common Cell Culture Problems: Precipitates - Sigma-Aldrich. (n.d.). MilliporeSigma.
  • Lobenzarit | C14H10ClNO4 | CID 3946 - PubChem. (n.d.). National Center for Biotechnology Information.
  • Takeuchi, F., Kosuge, E., Hashimoto, Y., Matsuta, K., Hanaoka, F., Tanimoto, K., & Ito, K. (1992). Lobenzarit disodium (CCA) inhibits the proliferation of human endothelial cells and the activity of DNA polymerase alpha. Agents and Actions, 36(3-4), 312–316.
  • Technical Support Center: Preventing Compound Precipitation in Cell Culture Media - Benchchem. (n.d.). Benchchem.
  • Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells. (2026, January 11). PeerJ.
  • Komarova, S. V., et al. (2017). Is it time to reinvent basic cell culture medium? American Journal of Physiology-Cell Physiology, 312(5), C549-C551.
  • Calcium in Cell Culture - Sigma-Aldrich. (n.d.). MilliporeSigma.
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. (2024, April 9). Procell Life Science & Technology Co.,Ltd.
  • Zimmermann, J., Radbruch, A., & Chang, H. D. (2015). A Ca2+ concentration of 1.5 mM, as present in IMDM but not in RPMI, is critical for maximal response of Th cells to PMA/ionomycin. European Journal of Immunology, 45(5), 1568–1571.
  • Troubleshooting Cell Culture Media for Bioprocessing. (2014, February 13). BioProcess International.
  • Lobenzarit Disodium Salt | 64808-48-6 | TCI Deutschland GmbH. (n.d.). Tokyo Chemical Industry Co., Ltd.
  • Development of pH-independent matrix type sustained release drug delivery system of propranolol hydrochloride. (2011, May 17). Die Pharmazie - An International Journal of Pharmaceutical Sciences, 66(5), 344-348.
  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! - Reddit. (2021, September 9). Reddit.
  • Study of the critical points in lobenzarit disodium hydrophilic matrices for controlled drug delivery. (2006, May 15). Journal of Pharmaceutical Sciences, 95(10), 2261-2272.
  • What's the Difference Between DMEM and RPMI? - Patsnap Synapse. (2025, May 9). Patsnap.

Sources

Troubleshooting

preventing degradation of lobenzarit disodium during long-term storage

Technical Support Center: Lobenzarit Disodium Stability & Storage Welcome to the technical support guide for Lobenzarit Disodium. This document is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Lobenzarit Disodium Stability & Storage

Welcome to the technical support guide for Lobenzarit Disodium. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing degradation during the long-term storage of this immunomodulatory agent. Our goal is to ensure the integrity and reproducibility of your experiments by addressing common stability challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of lobenzarit disodium.

Q1: What is lobenzarit disodium and what are its primary stability concerns?

Lobenzarit disodium, also known as Disodium N-(2-Carboxyphenyl)-4-chloroanthranilate, is an immunomodulatory drug.[1][2] Its chemical structure, featuring a secondary amine (iminodibenzoic acid) and two carboxylate groups, makes it susceptible to specific degradation pathways. While detailed public studies on its degradation pathways are limited, based on its structure, the primary concerns are:

  • Oxidation: The secondary amine bridge is a potential site for oxidation, which can be catalyzed by light, heat, or the presence of metal ions. This can lead to the formation of colored impurities and a loss of potency.

  • Hydrolysis: Although generally stable, prolonged exposure to non-optimal pH conditions in aqueous solutions could potentially lead to the hydrolysis of the molecule.

  • Photodegradation: Aromatic compounds and those with amine functionalities can be sensitive to UV and visible light, leading to complex degradation patterns.

  • Hygroscopicity: As a disodium salt, the compound may be hygroscopic, and absorbed moisture can accelerate other degradation pathways.

Q2: What are the ideal long-term storage conditions for solid lobenzarit disodium?

To ensure maximum stability for the solid (powder) form of lobenzarit disodium, it is crucial to control the environmental parameters. The compound typically appears as a white to light yellow powder or crystal.[1]

ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated)Lower temperatures slow down the kinetics of potential degradation reactions. Some suppliers recommend <15°C, but refrigeration is a best practice for long-term stability.[1]
Atmosphere Inert Gas (Argon or Nitrogen) Displacing oxygen minimizes the risk of oxidation, which is a key potential degradation pathway for the secondary amine group.
Light Protect from Light (Amber Vial) Storing in a light-resistant container, such as an amber glass vial, prevents photodegradation.
Humidity Tightly Sealed Container with Desiccant Minimizing moisture exposure is critical. Use a container with a tight seal and consider storing it within a larger desiccated environment.[3]

Q3: My lobenzarit disodium powder has turned from white to a distinct yellow/brown. What does this indicate?

A change in color from white or light yellow to a more intense yellow or brown is a strong visual indicator of chemical degradation.[1] This is most commonly associated with oxidation of the iminodibenzoic acid structure, leading to the formation of chromophoric (colored) impurities. If you observe this, it is highly recommended to:

  • Cease using the material for any critical experiments.

  • Perform an analytical purity check (e.g., via HPLC) to quantify the extent of degradation.

  • Review your storage conditions against the ideal recommendations to identify the cause.

Q4: Can I store lobenzarit disodium in a stock solution? If so, what are the best practices?

Storing lobenzarit disodium in solution is generally not recommended for long-term periods due to the increased risk of degradation. However, for short-term experimental use, follow these guidelines:

  • Solvent Choice: The compound is soluble in water.[4] For cell culture or biological assays, use a high-purity, sterile solvent or buffer appropriate for your application.

  • pH: Maintain a neutral to slightly alkaline pH. The stability of the carboxylate salt form is generally better in this range. Avoid acidic conditions.

  • Preparation: Prepare solutions fresh for each experiment. If a stock solution must be made, prepare it in a sterile, protected environment (e.g., a laminar flow hood).

  • Storage of Solution: If short-term storage is unavoidable:

    • Store at 2–8°C for no more than 24-48 hours.

    • For longer periods (up to a week), aliquot and freeze at -20°C or -80°C. Be aware that freeze-thaw cycles can also degrade the compound. Perform a small-scale stability test to validate this for your specific solvent system.

    • Always protect solutions from light.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the handling and use of lobenzarit disodium.

TroubleshootingWorkflow cluster_observe Observation cluster_investigate Investigation cluster_diagnose Diagnosis cluster_action Corrective Action Observe Problem Observed (e.g., Discoloration, Peak Loss) CheckStorage Review Storage Conditions (Temp, Light, Humidity, Air) Observe->CheckStorage CheckHandling Review Handling Procedures (Solvent, pH, Prep Date) Observe->CheckHandling PurityAnalysis Perform Purity Analysis (HPLC-UV, LC-MS) CheckStorage->PurityAnalysis CheckHandling->PurityAnalysis Degradation Degradation Confirmed PurityAnalysis->Degradation New peaks / Reduced main peak NoDegradation No Significant Degradation (Issue is Elsewhere) PurityAnalysis->NoDegradation Purity >98% Discard Discard Compromised Lot Degradation->Discard NoDegradation->CheckHandling Re-evaluate experimental setup Procure Procure New Material Discard->Procure Implement Implement Correct Storage Protocol Procure->Implement Refine Refine Solution Handling Protocol Implement->Refine

Caption: Troubleshooting workflow for suspected lobenzarit disodium degradation.

Problem: My HPLC analysis shows a significant loss of the main lobenzarit peak and the appearance of new, unidentified peaks.

  • Probable Cause: This is a classic sign of chemical degradation. The new peaks represent degradation products. The loss of the main peak area corresponds to a decrease in the purity and effective concentration of your compound.

  • Solution Path:

    • Confirm Identity: The primary goal is to confirm that the loss of the main peak is due to degradation. Use a reference standard of lobenzarit disodium, if available, to confirm the retention time of the parent compound.

    • Characterize Degradants: If identifying the degradation products is necessary (e.g., for regulatory filings or mechanistic studies), LC-MS is the preferred method. The mass difference between the parent compound and the new peaks can suggest the type of reaction that occurred (e.g., an increase of 16 amu suggests oxidation).

    • Investigate Root Cause: Use the workflow diagram above. Was the material exposed to light? Was it stored at room temperature? Was the stock solution prepared days or weeks in advance?

    • Corrective Action: Discard the degraded material. Procure a new lot and immediately implement the recommended storage and handling protocols outlined in this guide.

Problem: I am observing poor reproducibility in my cell-based or enzymatic assays.

  • Probable Cause: If you have ruled out other experimental variables (e.g., cell passage number, reagent variability), inconsistent potency of your lobenzarit disodium stock solution is a likely culprit. Degradation in solution can occur rapidly, meaning a solution prepared on Monday may have a significantly lower effective concentration by Wednesday.

  • Solution Path:

    • Protocol Adherence: Strictly adhere to the protocol of preparing fresh solutions for each experiment from the properly stored solid material.

    • Stability Test: If you must use a stock solution for a multi-day experiment, perform a simple stability test. Prepare a batch of the solution, analyze its purity via HPLC on Day 0, and then re-analyze aliquots stored under your intended conditions (e.g., 4°C, protected from light) on subsequent days.

    • Freeze Aliquots: If the solution is stable to a single freeze-thaw cycle, the best practice is to prepare a large stock, create single-use aliquots, and freeze them at -80°C. Use a fresh aliquot for each experiment and do not re-freeze.

Part 3: Experimental Protocols

These protocols provide detailed, self-validating methodologies for key workflows.

Protocol 1: Long-Term Storage of Solid Lobenzarit Disodium

This protocol ensures the maximum shelf-life of the solid compound.

  • Receipt and Inspection: Upon receiving the material, visually inspect for any color change. It should be a white to light yellow powder.[1]

  • Container Selection: If the original container is not ideal (e.g., a clear plastic vial), transfer the powder inside a fume hood or glove box to a pre-weighed, amber glass vial with a PTFE-lined screw cap.

  • Inert Gas Purge: To minimize oxidative degradation, gently flush the vial with an inert gas like argon or nitrogen for 30-60 seconds.

  • Sealing: Immediately and tightly seal the vial. For extra protection, wrap the cap junction with parafilm.

  • Labeling: Clearly label the vial with the compound name, lot number, date received, and storage conditions ("2-8°C, Protect from Light, Inert Atmosphere").

  • Storage: Place the sealed vial inside a secondary container that also contains a desiccant pouch. Store this secondary container in a refrigerator at 2–8°C.

  • Validation: Purity should be periodically re-assessed (e.g., annually) via HPLC to confirm long-term stability under these conditions.

Protocol 2: General HPLC-UV Method for Purity Assessment

This method is designed to be selective for lobenzarit disodium and can resolve potential degradation products.[5] It serves as a reliable way to check the purity of both solid material and solutions.

HPLC ParameterSpecification
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B over 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C
UV Detection 254 nm or Diode Array Detector (DAD) to assess peak purity
Sample Prep Accurately weigh ~1 mg of lobenzarit disodium and dissolve in 10 mL of a 50:50 Water:ACN mixture to make a 0.1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
  • System Suitability: Before sample analysis, inject a standard solution to verify retention time, peak shape, and column efficiency.

  • Purity Calculation: Purity is determined by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100. A purity of >98% is generally expected for high-quality material.[1]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Review SamplePrep Prepare Sample (0.1 mg/mL in 50:50 H2O:ACN) Filter Filter through 0.45 µm Syringe Filter SamplePrep->Filter StdPrep Prepare Reference Standard StdPrep->Filter Equilibrate Equilibrate HPLC System InjectStd Inject Standard (System Suitability) Equilibrate->InjectStd InjectSample Inject Sample InjectStd->InjectSample If suitability passes ReviewChroma Review Chromatogram InjectSample->ReviewChroma CalcPurity Calculate Purity (Area % Method) ReviewChroma->CalcPurity Report Report Result CalcPurity->Report

Caption: Experimental workflow for HPLC-UV purity assessment of lobenzarit disodium.

References

  • Raggi, M. A., Bugamelli, F., & Nobil, M. (2006). Potentiometric Determination of Lobenzarit in Bulk Drugs. Analytical Letters, 31(3), 449-460. [Link]

  • Paneque, A., Torres, A. I., & Camacho, M. A. (1998). High performance liquid chromatographic method for the determination of lobenzarit disodium in a sustained release tablet formulation. Arzneimittelforschung, 48(8), 832-835. [Link]

  • CAS Common Chemistry. (n.d.). Lobenzarit disodium. American Chemical Society. [Link]

  • Padrón, J., Rojas, A., Glaría, L., Caveda, L., Delgado, R., Torres, M., Martínez, O., López, E., Beltrán, A., & Palacios, M. (1995). Lobenzarit disodium inhibits the constitutive NO-cGMP metabolic pathways. Possible involvement as an immunomodulatory drug. Mediators of Inflammation, 4(5), 364–367. [Link]

  • National Center for Biotechnology Information. (n.d.). Lobenzarit. PubChem Compound Database. [Link]

  • Pfizer Ireland Pharmaceuticals. (2023). Material Safety Data Sheet. [Link]

  • The Merck Index Online. (n.d.). Lobenzarit. Royal Society of Chemistry. [Link]

  • Faulí, C., et al. (1997). Evaluation of Eudragit RS-PO and Ethocel 100 matrices for the controlled release of lobenzarit disodium. Farmaco, 52(4), 259-63. [Link]

  • Martínez, L., et al. (2006). Study of the critical points in lobenzarit disodium hydrophilic matrices for controlled drug delivery. Yakugaku Zasshi, 126(5), 339-46. [Link]

  • Padrón, J., et al. (1995). Lobenzarit disodium inhibits the constitutive NO–cGMP metabolic pathways. Possible involvement as an immunomodulatory drug. Mediators of Inflammation, 4(5), 364-367. [Link]

  • Nakao, H., et al. (1991). Effects of lobenzarit disodium on human endothelial cells. Lobenzarit disodium inhibits proliferative response, HLA-DR antigen expression, and T cell adherence toward endothelial cells. Arthritis & Rheumatism, 34(3), 296-303. [Link]

  • Martínez, L., et al. (2009). Estimation of the percolation thresholds in ternary lobenzarit disodium-dextran-HPMC hydrophilic matrices tablets: effects of initial porosity. Drug Development and Industrial Pharmacy, 35(11), 1339-48. [Link]

  • Vivantis Technologies. (2023). Material Safety Data Sheet. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting In Vitro Cell Viability Assays with Lobenzarit Disodium

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, scientists, and drug development professionals experiencing high variability, false positives, or unexpected IC50 shifts when...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, scientists, and drug development professionals experiencing high variability, false positives, or unexpected IC50 shifts when evaluating the cytotoxicity and immunomodulatory effects of 1[1].

Rather than providing generic assay instructions, this document dissects the specific physicochemical and mechanistic properties of lobenzarit disodium (CCA) that confound standard viability readouts, providing you with a self-validating framework to ensure absolute data integrity.

Mechanistic Grounding: Why Lobenzarit Defies Standard Assays

Lobenzarit disodium is not a standard cytotoxic agent; it is an immunomodulator and antioxidative drug[2]. When researchers apply conventional cell viability workflows (like MTT or Resazurin assays) to lobenzarit, they frequently encounter data artifacts. Understanding the causality behind these artifacts requires looking at the drug's dual mechanism of action:

  • Cell-Type Specific DNA Polymerase α Inhibition: Lobenzarit is a potent inhibitor of DNA polymerase alpha, which induces a G1-S phase cell cycle block[3]. However, this effect is highly cell-type specific. It profoundly inhibits DNA synthesis in human endothelial cells and activated B-cells at much lower concentrations than in fibroblasts or HeLa cells[3]. If your panel includes insensitive cell lines, the lack of dose-response is a biological reality, not an assay failure.

  • Potent ROS Scavenging (Redox Interference): Lobenzarit is a scavenger of oxygen-free radicals (hydroxyl radicals, superoxide)[2]. Because colorimetric viability assays (MTT, XTT, WST-8) rely on the cellular reduction of tetrazolium salts by oxidoreductase enzymes, the antioxidative nature of lobenzarit can chemically alter the redox environment. This often leads to false-positive viability readings or erratic background signals.

Mechanism CCA Lobenzarit Disodium (CCA) DNAPol DNA Polymerase α CCA->DNAPol Inhibits ROS Reactive Oxygen Species (ROS) CCA->ROS Scavenges CellCycle G1-S Phase Arrest DNAPol->CellCycle Blocks DNA Synthesis Redox Redox Assay Interference (MTT) ROS->Redox Confounds Readout Viability Decreased Cell Proliferation CellCycle->Viability

Caption: Lobenzarit disodium dual mechanism affecting cell viability and redox assay readouts.

Diagnostic FAQs: Troubleshooting Your Workflow

Q: Why do my biological replicates show extreme standard deviations (high variability)? A: This is almost always caused by Liquid-Liquid Phase Separation (LLPS) or micro-precipitation[4]. Lobenzarit disodium has complex solubility dynamics. When transitioning from a high-concentration DMSO stock into aqueous cell culture media, it can form microscopic aggregates if not mixed instantaneously. Cells cannot internalize these precipitates, leading to variable effective concentrations well-to-well. Solution: Pre-warm culture media to 37°C and use rapid trituration when spiking in the drug.

Q: I am using an MTT assay, and my lobenzarit-treated cells appear to have higher viability than my untreated controls. Why? A: You are observing redox interference. Lobenzarit's free-radical scavenging properties[2] can interfere with the NAD(P)H-dependent cellular reduction of the MTT tetrazolium dye. The drug alters the intracellular oxidative state, artificially inflating the absorbance readout. Solution: Abandon redox-dependent assays for this compound. Switch to an ATP-quantification assay (e.g., CellTiter-Glo) or a fluorescent DNA-binding assay (e.g., CyQUANT).

Q: Why is lobenzarit showing zero toxicity in my HeLa cell line, even at high micromolar doses? A: This is expected behavior. Lobenzarit selectively targets DNA polymerase alpha in specific cell lineages. Literature confirms that it inhibits proliferation in human endothelial cells at significantly lower concentrations than in HeLa cells or fibroblasts[3]. Solution: Always include a sensitive positive control line (like HUVECs or activated B-cells) to validate that your drug stock is active.

Quantitative Troubleshooting Matrix

Use the following table to rapidly diagnose and resolve quantitative anomalies in your assay data.

ObservationMechanistic CauseCorrective Action
Erratic Replicate CV > 15% LLPS / Drug precipitation in aqueous media[4].Warm media to 37°C before adding CCA. Ensure vigorous mixing. Do not add DMSO stock directly to cold media.
False Positive Viability CCA scavenges ROS, altering tetrazolium reduction[2].Switch from MTT/Resazurin to ATP-based (CellTiter-Glo) or DNA-based (CyQUANT) assays.
No Dose-Response Curve Cell-type specific DNA Pol α insensitivity[3].Verify target cell lineage. Use HUVECs or activated B-cells as a positive control for drug efficacy.
Vehicle Control Toxicity DMSO carryover exceeds cellular tolerance[5].Prepare a highly concentrated stock to ensure final DMSO in the well is strictly ≤ 0.5%.

Self-Validating Experimental Protocol: ATP-Based Viability Assay

To guarantee trustworthy data, your protocol must be a self-validating system. This means building in internal controls that prove the assay mechanics functioned perfectly, independent of the drug's effect. The following workflow utilizes ATP luminescence to bypass lobenzarit's redox interference.

Phase 1: Reagent Preparation & LLPS Prevention
  • Stock Formulation: Dissolve lobenzarit disodium powder in 100% molecular-biology grade DMSO to create a 50 mM master stock. Aliquot into single-use tubes and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilution: Pre-warm your complete cell culture media to 37°C. Dilute the 50 mM stock into the warm media to create your highest working concentration (e.g., 250 µM).

    • Self-Validation Check 1 (Vehicle Limit): Ensure the final DMSO concentration is strictly ≤ 0.5%[5]. Prepare a "Vehicle Control" media containing the exact same percentage of DMSO without the drug.

Phase 2: Cell Seeding & Treatment
  • Seeding: Seed your experimental cells (e.g., target cancer line) and a positive control line (e.g., HUVECs[3]) at 5,000 cells/well in a solid white 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Dosing: Aspirate the overnight media and apply your lobenzarit dose-response dilutions. Include the following critical control wells:

    • Media Only (Background Control)

    • Cells + Standard Media (Untreated Control)

    • Cells + Vehicle Media (Vehicle Control)

  • Incubation: Incubate for 48 to 72 hours, depending on the doubling time of your cells.

Phase 3: ATP Luminescence Readout
  • Equilibration: Remove the plate from the incubator and let it equilibrate to room temperature for 30 minutes. (Uneven temperature causes edge-effect artifacts in luminescence).

  • Lysis & Reaction: Add a volume of ATP-detection reagent (e.g., CellTiter-Glo) equal to the volume of media in each well. Place on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence on a microplate reader.

    • Self-Validation Check 2 (Vehicle Toxicity): Compare the Untreated Control to the Vehicle Control. If the luminescence of the Vehicle Control is >5% lower than the Untreated Control, your DMSO concentration is toxic and the assay must be repeated.

    • Self-Validation Check 3 (Drug Efficacy): Verify that the HUVEC positive control line shows a standard sigmoidal dose-response inhibition[3]. If HUVECs are unaffected, your lobenzarit stock has degraded.

Protocol S1 1. Stock Preparation Dissolve CCA in 100% DMSO (Store aliquots at -20°C) S2 2. Serial Dilution Dilute in warm culture media Ensure final DMSO ≤ 0.5% S1->S2 S3 3. Cell Treatment Seed target cells & HUVEC controls Incubate with CCA for 48-72h S2->S3 S4 4. Non-Redox Viability Assay Lyse cells & add ATP-dependent luciferase reagent S3->S4 S5 5. Luminescence Readout Validate via Vehicle & HUVEC controls before calculating IC50 S4->S5

Caption: Optimized workflow for lobenzarit disodium cell viability assays avoiding redox interference.

References

  • PubMed (NIH). "Current views on the pharmacological properties of the immunomodulator, lobenzarit disodium." National Library of Medicine. Available at:[Link]

  • PubMed (NIH). "Lobenzarit disodium (CCA) inhibits the proliferation of human endothelial cells and the activity of DNA polymerase alpha." National Library of Medicine. Available at:[Link]

  • ACS Publications. "Design of Spherical Crystallization of Active Pharmaceutical Ingredients via a Highly Efficient Strategy: From Screening to Preparation." American Chemical Society. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: Lobenzarit Disodium vs. Methotrexate in Arthritis Models

Executive Summary In the landscape of preclinical drug development and translational rheumatology, selecting the appropriate disease-modifying antirheumatic drug (DMARD) comparator is critical for validating novel therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug development and translational rheumatology, selecting the appropriate disease-modifying antirheumatic drug (DMARD) comparator is critical for validating novel therapeutics. This guide provides an objective, data-driven comparison between Methotrexate (MTX) —the gold-standard anchor drug for rheumatoid arthritis (RA)—and Lobenzarit Disodium (CCA) , a unique immunomodulator developed in Japan[1]. While MTX relies on broad-spectrum folate antagonism and adenosine signaling, CCA offers a highly targeted approach by modulating specific B-cell and T-cell lineages without disrupting prostaglandin synthesis[1].

This guide is designed for researchers and application scientists, detailing the mechanistic divergence, comparative in vivo efficacy, and self-validating experimental protocols required to evaluate these compounds in rodent arthritis models.

Mechanistic Divergence: Causality in Immunomodulation

Understanding the distinct mechanisms of action (MOA) is essential for interpreting experimental outcomes in arthritis models.

Methotrexate (MTX): MTX acts primarily as a folate antimetabolite. By inhibiting dihydrofolate reductase (DHFR) and AICAR transformylase, MTX promotes the intracellular accumulation and subsequent extracellular release of adenosine. This adenosine binds to A2A receptors on immune cells, potently suppressing T-cell activation and downregulating pro-inflammatory cytokines (TNF-α, IL-6).

Lobenzarit Disodium (CCA): Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), CCA does not inhibit the biosynthesis of prostaglandins or leukotrienes[1]. Instead, its efficacy is rooted in direct immunomodulation:

  • B-Cell Regulation: CCA directly targets B lymphocytes, specifically inhibiting their proliferation and differentiation stage into antibody-secreting cells, while sparing the primary activation stage[2].

  • T-Cell Modulation: CCA's in vivo efficacy is highly dependent on the activation of suppressor T-lymphocytes[3]. It also effectively inhibits the activity of Interleukin-1 (IL-1), a potent mediator of synovial inflammation and joint destruction[4].

MOA cluster_MTX Methotrexate (MTX) Pathway cluster_CCA Lobenzarit Disodium (CCA) Pathway MTX Methotrexate DHFR Inhibits DHFR & AICAR Transformylase MTX->DHFR Adenosine Increased Extracellular Adenosine DHFR->Adenosine TCell_MTX Suppresses T-cell Activation Adenosine->TCell_MTX Outcome Reduced Synovial Inflammation & Joint Destruction TCell_MTX->Outcome CCA Lobenzarit Disodium B_Cell Inhibits B-cell Proliferation CCA->B_Cell T_Cell Activates Suppressor T-lymphocytes CCA->T_Cell IL1 Inhibits IL-1 & Ig Production B_Cell->IL1 T_Cell->IL1 IL1->Outcome

Comparative Mechanism of Action: Lobenzarit Disodium vs Methotrexate in Arthritis.

Comparative Efficacy in Adjuvant-Induced Arthritis (AIA)

The Adjuvant-Induced Arthritis (AIA) rat model is heavily driven by T-cell mediated responses, making it an ideal system to evaluate both MTX and CCA.

Experimental data demonstrates that CCA significantly suppresses the development of AIA; however, this therapeutic effect is completely abrogated if the rats are subjected to adult thymectomy or treated with anti-thymocyte serum (ATS)[5],[3]. This proves the causality that CCA relies on ATS-sensitive, thymus-derived lymphocytes to exert its anti-arthritic effects[5]. In contrast, MTX acts downstream via adenosine signaling, providing profound, dose-dependent suppression of joint swelling independent of prior thymectomy.

Quantitative Data Comparison
ParameterLobenzarit Disodium (CCA)Methotrexate (MTX)
Primary Cellular Target B-cells (proliferation stage)[2], Suppressor T-cells[3]DHFR, AICAR transformylase
Cytokine/Antibody Modulation Inhibits IL-1[4], Reduces autoantibodies[1]Broad suppression (TNF-α, IL-6, IL-1)
Prostaglandin Synthesis No inhibition (Distinct from NSAIDs)[1]No direct inhibition
Efficacy in AIA Model Moderate to High (Strictly T-cell dependent)[5]Very High (Dose-dependent suppression)
Clinical Translation Reduces swollen joints in RA[6]Anchor drug for RA management
Toxicity Profile Low (Primarily mild GI upset)[6]Moderate (Hepatotoxicity, Myelosuppression)

Self-Validating Experimental Protocol: AIA Rat Model

To objectively compare these compounds, the experimental design must isolate their therapeutic (curative) effects from mere prophylactic immunosuppression. The following protocol ensures a self-validating workflow by initiating treatment only after the onset of clinical symptoms.

Protocol Acclimation Day -7: Acclimation (Lewis Rats) Induction Day 0: Induction (M. butyricum) Acclimation->Induction Randomization Day 10: Randomization (Onset of Arthritis) Induction->Randomization Treatment Day 10-28: Treatment (CCA vs MTX) Randomization->Treatment Evaluation Day 28: Evaluation (Histology & Edema) Treatment->Evaluation

Experimental Workflow for Adjuvant-Induced Arthritis (AIA) Rat Model.

Step-by-Step Methodology
  • Subject Preparation (Day -7 to 0): Acclimate 6-8 week old male Lewis rats. Lewis rats are highly susceptible to T-cell mediated autoimmune responses, ensuring robust disease induction.

  • Disease Induction (Day 0): Inject 0.1 mL of heat-killed Mycobacterium butyricum suspended in mineral oil (10 mg/mL) intradermally into the base of the tail. Causality: The mycobacterial antigens trigger a systemic, cell-mediated immune response leading to polyarthritis.

  • Randomization (Day 10): Monitor animals for the onset of secondary lesions (hind paw swelling). Randomize into groups (n=8-10) based on baseline paw volumes using a plethysmometer. Causality: Randomizing at Day 10 ensures the intervention targets the active inflammatory phase, validating true therapeutic efficacy rather than prevention.

  • Dosing Regimen (Days 10-28):

    • Vehicle Control: 0.5% Methylcellulose (Oral, Daily).

    • MTX Group: 1 mg/kg (Oral, Twice Weekly).

    • CCA Group: 50 mg/kg (Oral, Daily).

  • Evaluation & Endpoints (Day 28):

    • Clinical: Measure hind paw volume every 3 days.

    • Immunological: Harvest blood and draining lymph nodes. Perform flow cytometry to quantify T-cell subsets (validating CCA's suppressor T-cell activation)[3] and ELISA for IL-1 levels[4].

    • Histological: Perform micro-CT on hind paws to quantify bone erosion, followed by H&E staining to assess synovial hyperplasia.

Conclusion & Translational Insights

For researchers designing preclinical arthritis panels, the choice between MTX and CCA depends on the targeted mechanism. MTX remains the benchmark for broad-spectrum, potent suppression of joint destruction. However, Lobenzarit Disodium (CCA) provides an invaluable tool for interrogating B-cell and T-cell specific pathways. Because CCA successfully reduces immunoglobulin production[2] and activates suppressor T-cells[5] without the severe hepatotoxicity associated with MTX, it serves as an excellent comparator for developing novel, targeted immunomodulators for autoimmune diseases like RA and systemic lupus erythematosus[1].

References

  • [5] Title: A novel antiarthritic agent, CCA (lobenzarit disodium), and the role of thymus-derived lymphocytes in the inhibition of rat adjuvant arthritis. Source: Immunopharmacology. URL: [Link]

  • [4] Title: What is Lobenzarit Sodium used for? Source: Patsnap. URL:[Link]

  • [1] Title: Current views on the pharmacological properties of the immunomodulator, lobenzarit disodium. Source: J Investig Allergol Clin Immunol. URL:[Link]

  • [3] Title: Therapeutic effect of lobenzarit disodium (CCA) on adjuvant arthritis in rats. Source: J-Stage (Ensho). URL:[Link]

  • [2] Title: Lobenzarit Disodium (CCA) Inhibits in Vitro Immunoglobulin Production via Direct Interaction with B Lymphocytes. Source: Biol Pharm Bull. URL:[Link]

  • [6] Title: A multicenter double-blind controlled study of lobenzarit, a novel immunomodulator, in rheumatoid arthritis. Source: J Rheumatol. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Lobenzarit (disodium) proper disposal procedures

Handling specialized active pharmaceutical ingredients (APIs) and immunomodulatory compounds requires a rigorous approach to laboratory safety and waste management. Lobenzarit disodium, widely known as CCA, is a prime ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized active pharmaceutical ingredients (APIs) and immunomodulatory compounds requires a rigorous approach to laboratory safety and waste management. Lobenzarit disodium, widely known as CCA, is a prime example of a compound that demands precise logistical control.

This guide provides drug development professionals, analytical chemists, and researchers with an authoritative, step-by-step framework for the safe handling and proper disposal of Lobenzarit disodium. By understanding the chemical and biological causality behind these procedures, laboratories can ensure compliance, protect personnel, and prevent environmental contamination.

Chemical Identity and Hazard Profile

Lobenzarit disodium (N-(2-Carboxyphenyl)-4-chloroanthranilic Acid Disodium Salt) is a disease-modifying antirheumatic drug (DMARD) and a potent immunomodulator 1[1]. Unlike traditional NSAIDs, it does not inhibit the biosynthesis of prostaglandins or leukotrienes; instead, it actively modulates T-cell and B-cell populations and acts as a scavenger of oxygen-free radicals 2[2].

While it exhibits hepatoprotective properties against certain toxins (such as allyl alcohol) 3[3], the compound itself is classified as an acute oral toxicant. Due to its biological activity and the presence of a chlorinated aromatic ring, it is strictly regulated under standard P501 disposal protocols 4[4].

Table 1: Physical & Hazard Profile of Lobenzarit Disodium

Property / HazardSpecification
CAS RN 64808-48-6
Appearance White to light yellow crystalline powder
Acute Toxicity Category 4 (Oral); H302: Harmful if swallowed
Disposal Code P501: Dispose of contents/container to an approved waste disposal plant
Solubility Note Soluble in water (as a disodium salt); precipitates in acidic conditions

Mechanistic Rationale for Stringent Disposal Controls

Understanding why Lobenzarit disodium cannot be disposed of via standard aqueous drain systems requires looking at its mechanism of action. Environmental release of this compound poses a risk to aquatic ecosystems because it directly interferes with fundamental cellular signaling pathways. Specifically, Lobenzarit almost completely inhibits the constitutive nitric oxide (NO) to cyclic GMP (cGMP) metabolic pathway at concentrations of 1 mM 5[5].

Table 2: Quantitative Immunomodulatory Effects (In Vitro) Data adapted from foundational pharmacological studies6[6].

Cellular TargetObserved EffectEffective Concentration
Endothelial Cells Inhibition of proliferationSignificant at 50 µg/mL
Endothelial Cells Inhibition of T-cell adhesionSignificant at 10 µg/mL
B-Cells Suppression of IgM production25-50 µg/mL
General Signaling Inhibition of cGMP productionAlmost complete at 1 mM

Because the drug alters T-cell ratios and suppresses B-cell autoantibody production, introducing it into municipal water systems could lead to unintended biological disruptions in wildlife.

MOA CCA Lobenzarit Disodium (CCA) NO Constitutive Nitric Oxide (NO) Generation CCA->NO Inhibits TCELL T-Cell Modulation (Increased Th/Ts Ratio) CCA->TCELL Enhances BCELL B-Cell Suppression (Decreased Autoantibodies) CCA->BCELL Suppresses ROS ROS Scavenging (Antioxidant Effect) CCA->ROS Neutralizes cGMP cGMP Production NO->cGMP Downregulates

Fig 1. Lobenzarit disodium cellular targets and pathway modulation.

Step-by-Step Disposal Protocols (P501 Compliance)

To comply with P501 hazard directives, all Lobenzarit disodium waste must be routed through your institution's hazardous waste management program 7[7]. The protocols below are designed as self-validating systems to ensure maximum safety.

Protocol A: Solid Waste Containerization

Objective: Safely package unreacted powder, contaminated weighing boats, and PPE for high-temperature incineration.

  • Chemical Segregation: Isolate Lobenzarit disodium waste from strong acids and oxidizers.

    • Causality: Lobenzarit is the disodium salt of a carboxylic acid. Exposure to an acidic environment will protonate the salt, precipitating the free acid form. This alters its solubility and physical state, complicating standardized waste consolidation.

  • Collection: Using a static-free brush and scoop, transfer solid waste into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Labeling: Immediately affix a GHS-compliant label stating: "Hazardous Waste: Contains Lobenzarit Disodium (CAS 64808-48-6). Harmful (H302)."

  • System Validation: Secure the lid and gently invert the container 180 degrees over a secondary tray. Visually inspect the seal to ensure zero particulate escape.

  • EHS Transfer: Move the validated container to a ventilated hazardous waste accumulation area pending pickup for approved incineration. Causality: Incineration is mandatory to fully mineralize the chlorinated aromatic ring, preventing the formation of persistent environmental pollutants.

Protocol B: Liquid Waste (Aqueous/Organic Solutions) Disposal

Objective: Consolidate dissolved Lobenzarit waste without triggering precipitation or violating halogenated waste limits.

  • pH Verification: Before adding aqueous Lobenzarit solutions to a bulk waste carboy, measure the solution's pH using indicator strips.

    • Validation: Ensure the pH is neutral to slightly alkaline (pH 7.0–9.0). If the pH is < 4.0, the free acid will precipitate, creating a heterogeneous slurry that can clog disposal lines and complicate EHS processing.

  • Solvent Routing: If the Lobenzarit was dissolved in organic solvents (e.g., DMSO, ethanol), route the mixture specifically into a Halogenated Organic Waste carboy.

    • Causality: Because Lobenzarit contains a chlorine atom (4-chloroanthranilic acid derivative), mixing it with non-halogenated waste streams violates EPA and institutional incineration protocols, potentially damaging incinerator scrubbers.

  • Secondary Containment: Place the receiving carboy in a secondary containment tray capable of holding 110% of the carboy's volume.

  • Log Update: Document the exact mass/volume of Lobenzarit added to the waste log attached to the carboy to ensure downstream chemical compatibility.

Disposal Start Lobenzarit Waste Generated Segregate Segregate from Acids/Oxidizers Start->Segregate Container Place in Compatible Sealable Container Segregate->Container Label Apply GHS Label: 'Harmful (H302)' Container->Label Store Store in Ventilated Waste Cabinet Label->Store EHS Contact EHS for Pickup (P501) Store->EHS Incinerate Approved Incineration Facility EHS->Incinerate

Fig 2. Step-by-step laboratory waste management workflow for Lobenzarit disodium.

Spill Management and Decontamination

In the event of a powder spill on the benchtop:

  • Don PPE: Ensure you are wearing nitrile gloves, safety goggles, and a lab coat. If the spill is large and aerosolization is a risk, an N95 or P100 respirator is required.

  • Dampen the Spill: Lightly mist the spilled powder with a pH-neutral solvent (e.g., water or a mild ethanol/water mix) to prevent dust generation. Do not use acidic cleaning agents.

  • Wipe and Contain: Wipe up the dampened powder using absorbent lab wipes. Place all contaminated wipes directly into the solid hazardous waste container (Protocol A).

  • Surface Decontamination: Wash the affected benchtop area with soap and water to remove any residual disodium salt, followed by a final wipe with 70% ethanol.

References

  • Benchchem. "Safeguarding Your Research: A Comprehensive Guide to Lobenzarit Disodium." 7

  • TCI Chemicals. "Lobenzarit Disodium Salt | 64808-48-6." 1

  • ECHEMI. "Lobenzarit disodium SDS, 64808-48-6 Safety Data Sheets." 4

  • Benchchem. "Molecular Basis for Lobenzarit Disodium's Immunomodulatory Effects: A Technical Guide." 6

  • PubMed. "Current views on the pharmacological properties of the immunomodulator, lobenzarit disodium." 2

  • PubMed. "Protective effects of lobenzarit against allyl alcohol-induced hepatotoxicity in mice and rats." 3

  • PubMed. "Lobenzarit disodium inhibits the constitutive NO-cGMP metabolic pathways. Possible involvement as an immunomodulatory drug." 5

Sources

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